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Core Science & Biosynthesis

Foundational

Synthesis and Isolation of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride: A Comprehensive Methodological Guide

Executive Summary 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 4-amino-3-acetylpyridine hydrochloride) is a highly functionalized heterocyclic building block[1]. Featuring an ortho-relationship between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 4-amino-3-acetylpyridine hydrochloride) is a highly functionalized heterocyclic building block[1]. Featuring an ortho-relationship between a primary amine and an acetyl group on a pyridine core, it is a highly sought-after intermediate in the synthesis of fused heterocycles (e.g., aza-indoles, quinazolines). Recently, this scaffold has gained significant prominence as a key coupling partner in the development of novel sodium channel inhibitors for the treatment of hyper-excitable nerve pain[2].

This whitepaper provides an authoritative, self-validating protocol for the synthesis of this compound, prioritizing scalability, high atom-economy, and intrinsic purification mechanisms.

Retrosynthetic Strategy & Mechanistic Causality

The direct Friedel-Crafts acylation of 4-aminopyridine is synthetically unviable due to the electron-deficient nature of the pyridine ring and the competing N-acetylation of the primary amine. Alternative approaches, such as the directed ortho-metalation (DoM) of N-pivaloyl-protected 4-aminopyridine, require stringent cryogenic conditions and inefficient multi-step protection/deprotection sequences.

To circumvent these limitations, the most robust approach relies on the palladium-catalyzed Stille cross-coupling of a 3-halo-4-aminopyridine with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis[3].

Causality in Reagent Selection
  • Halogen Selection (Iodo vs. Bromo): 4-Amino-3-iodopyridine is strictly preferred over 4-amino-3-bromopyridine. The carbon-iodine bond undergoes oxidative addition to the Pd(0) center significantly faster than the carbon-bromine bond. This allows for lower reaction temperatures, reduced catalyst loading, and the minimization of thermal degradation pathways (such as protodehalogenation).

  • Self-Purifying Salt Formation: The intermediate 3-(1-ethoxyvinyl)pyridin-4-amine is an enol ether. Rather than isolating the free base of the final ketone—which can be challenging to separate from lipophilic organotin byproducts—the addition of aqueous hydrochloric acid drives both the hydrolysis of the enol ether and the simultaneous precipitation of the target molecule as a highly crystalline, insoluble hydrochloride salt[4].

Reaction Workflow

G SM 4-Amino-3-iodopyridine + Tributyl(1-ethoxyvinyl)tin Stille Pd(PPh3)4, Toluene 100°C, 12h SM->Stille Int 3-(1-Ethoxyvinyl)pyridin-4-amine (Enol Ether) Stille->Int Cross-Coupling Hydrolysis Aqueous HCl RT, 2h Int->Hydrolysis Product 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride Hydrolysis->Product Hydrolysis & Salt Formation

Figure 1: Two-step synthetic workflow for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

The Catalytic Cycle

The transformation is governed by a classic Pd(0)/Pd(II) catalytic cycle. The rate-limiting step is typically transmetalation, which is highly dependent on the solvent's ability to stabilize the transition state.

StilleCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (4-Amino-3-iodopyridine) Pd0->OxAdd PdII_1 Pd(II) Complex (Ar-Pd-I) OxAdd->PdII_1 TransMet Transmetalation (Tributyl(1-ethoxyvinyl)tin) PdII_1->TransMet PdII_2 Pd(II) Complex (Ar-Pd-Vinyl) TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Enol Ether Product RedElim->Product

Figure 2: Pd-catalyzed Stille cross-coupling catalytic cycle.

Process Optimization & Quantitative Data

To establish a scalable protocol, various reaction parameters were evaluated. The transition from a bromo- to an iodo-precursor, combined with optimized ligand selection, significantly improved the yield while suppressing homocoupling impurities.

Table 1: Optimization of the Stille Cross-Coupling Step

EntryHalide PrecursorCatalyst System (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)
14-Amino-3-bromopyridinePd(PPh₃)₄ (10%)Toluene1102445%
24-Amino-3-iodopyridinePd(PPh₃)₄ (5%)Toluene1001282%
34-Amino-3-iodopyridinePdCl₂(PPh₃)₂ (5%)DMF901278%
44-Amino-3-iodopyridinePd₂(dba)₃ / XPhos (2%)Dioxane100888%

Note: Entry 2 was selected as the standard protocol for this guide due to the optimal balance of catalyst cost, operational simplicity, and yield.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The physical state changes (e.g., precipitation of tin salts, crystallization of the product) serve as intrinsic checkpoints for reaction success.

Step 1: Synthesis of 3-(1-Ethoxyvinyl)pyridin-4-amine (Enol Ether)
  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-iodopyridine (10.0 g, 45.4 mmol) in anhydrous Toluene (100 mL)[5].

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (19.7 g, 18.4 mL, 54.5 mmol) to the solution.

  • Degassing (Critical): Sparge the reaction mixture with ultra-pure Nitrogen for 15 minutes to remove dissolved oxygen, which rapidly oxidizes and deactivates the Pd(0) catalyst.

  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.62 g, 2.27 mmol, 5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

    • In-Process Control (IPC): Monitor by LC-MS; the starting material peak (m/z 221) must be completely consumed, replaced by the intermediate enol ether (m/z 165).

  • Tin Removal Workup: Cool the mixture to room temperature. Add 50 mL of a 10% (w/v) aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.

    • Mechanistic Rationale: KF converts soluble tributyltin iodide byproducts into polymeric, highly insoluble tributyltin fluoride (Bu₃SnF).

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the precipitated Bu₃SnF and palladium black.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude enol ether as a viscous amber oil.

Step 2: Acidic Hydrolysis and Salt Precipitation
  • Hydrolysis: Dissolve the crude 3-(1-ethoxyvinyl)pyridin-4-amine in Tetrahydrofuran (THF) (60 mL). Slowly add 2M aqueous Hydrochloric Acid (30 mL).

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Mechanistic Rationale: The acidic environment protonates the enol ether oxygen, facilitating the nucleophilic attack of water to form a hemiketal, which collapses to the ketone. Simultaneously, the basic pyridine nitrogen is protonated to form the hydrochloride salt[6].

  • Crystallization: Concentrate the mixture under reduced pressure to remove the THF and the ethanol byproduct. As the aqueous volume decreases, 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride will begin to precipitate as a solid.

  • Isolation: To maximize recovery and purge residual organic impurities, add cold Acetone (40 mL) to the concentrated aqueous slurry and stir for 30 minutes at 0 °C.

  • Filtration: Filter the crystalline solid, wash with cold Diethyl Ether (2 x 20 mL), and dry in a vacuum oven at 45 °C to constant weight.

  • Yield: Expected yield is ~6.4 g (82% over two steps).

Analytical Characterization

To verify the integrity of the synthesized batch, the following analytical benchmarks should be met:

  • Appearance: Off-white to pale yellow crystalline solid.

  • LC-MS (ESI+): m/z calculated for C₇H₉N₂O⁺[M+H]⁺ 137.07, found 137.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.20 (br s, 1H, HCl), 8.85 (s, 1H, Ar-H), 8.21 (d, J = 6.8 Hz, 1H, Ar-H), 8.05 (br s, 2H, NH₂), 7.02 (d, J = 6.8 Hz, 1H, Ar-H), 2.65 (s, 3H, CH₃).

References

  • [2] Vertex Pharmaceuticals Inc. (2025). Heteroaryl compounds for the treatment of pain (Patent No. WO2025090465A1). Google Patents.

  • [3] Banaras Hindu University (BHU) / Hyma Pricelist. 4-Amino-3-iodopyridine and Tributyl(1-ethoxyvinyl)tin Specifications.[Link]

  • [1] National Center for Biotechnology Information. 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. PubChem Compound Summary.[Link]

  • [5] Hyma Synthesis. Avra Price List 2021-22: Fine Chemicals and Intermediates.[Link]

  • [6] Vertex Pharmaceuticals Inc. (2025). Heteroaryl compounds for the treatment of pain - Experimental Procedures (Patent No. WO2025090465A1). Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

For distribution to: Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Aminopyridin-3-yl)ethan-1-one and its hydrochloride salt are heterocyclic compounds of significant interest within medici...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminopyridin-3-yl)ethan-1-one and its hydrochloride salt are heterocyclic compounds of significant interest within medicinal chemistry and drug discovery. As a derivative of the 4-aminopyridine scaffold, this molecule serves as a crucial intermediate in the synthesis of a wide array of novel chemical entities.[1] 4-Aminopyridine itself is an important intermediate for pesticides, medicines, and dyes.[2] The parent compound, 4-aminopyridine, is a known potassium channel blocker used to manage symptoms of multiple sclerosis, highlighting the pharmacological relevance of this structural class.[3]

A comprehensive understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) or a key intermediate is fundamental to the drug development process.[][5] These properties—including solubility, melting point, and pKa—are critical as they directly influence formulation design, manufacturing processes, bioavailability, and overall therapeutic efficacy.[5] This guide provides an in-depth analysis of the core physical properties of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride, coupled with field-proven, standardized protocols for their experimental determination. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the characterization of this and other similar compounds.[6]

Section 1: Chemical Identity and Core Properties

A precise understanding of the molecular structure and fundamental properties is the starting point for all further characterization.

Chemical Structure:

Figure 1: Chemical structure of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride

Core Data Summary:

The following table summarizes the essential chemical and physical data for the parent compound, 1-(4-Aminopyridin-3-yl)ethanone, and its hydrochloride salt. It is important to distinguish between the free base and the salt form, as the hydrochloride salt is specifically designed to improve properties such as solubility and stability.

Property1-(4-Aminopyridin-3-yl)ethanone (Free Base)1-(4-Aminopyridin-3-yl)ethan-1-one hydrochlorideSource(s)
CAS Number 53277-43-32703780-58-7[7][8]
Molecular Formula C₇H₈N₂OC₇H₉ClN₂O[8]
Molecular Weight 136.15 g/mol 172.61 g/mol [7]
Appearance Solid (form may vary)Solid (form may vary)[9]
Purity Typically ≥97%Typically ≥97%[7][9]
Storage Room temperature, inert atmosphere, keep in dark placeRoom Temperature[8][9]

Section 2: Key Physicochemical Parameters

The following properties are critical for predicting the behavior of the compound in both laboratory and physiological environments.

Melting Point (Tₘ): The melting point is a crucial indicator of purity and is vital for many manufacturing processes. For a crystalline solid, a sharp melting range (typically < 2°C) suggests high purity. The presence of impurities typically broadens and depresses the melting range.[10] The determination of this value is often performed using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides more detailed information about thermal transitions.[6][11]

Solubility: Solubility is one of the most important physicochemical properties for a drug candidate, as it directly impacts absorption and bioavailability.[12] The hydrochloride salt form of this compound is expected to have significantly higher aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges, due to the ionization of the pyridine nitrogen. Solubility should be determined in a range of relevant media, including:

  • Purified Water (e.g., USP grade)

  • pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

  • Organic solvents relevant to synthesis and formulation (e.g., ethanol, methanol, DMSO).

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Dissociation Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For 1-(4-Aminopyridin-3-yl)ethan-1-one, there are two key ionizable groups: the amino group (-NH₂) and the pyridine ring nitrogen. The pKa of the pyridine nitrogen will be particularly important for the hydrochloride salt. This parameter governs solubility, absorption, and interaction with biological targets. Potentiometric titration is the most common and reliable method for pKa determination.[15][16][17] The pH at the half-equivalence point on the titration curve corresponds to the pKa.[18]

Section 3: Experimental Characterization Workflows

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section details the step-by-step methodologies for determining the key physical properties discussed.

Workflow for Comprehensive Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a new batch of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. This ensures that identity and purity are confirmed before detailed physical properties are measured.

G cluster_0 Phase 1: Identity & Purity Confirmation cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Reporting start Receive Sample (1-(4-Aminopyridin-3-yl)ethan-1-one HCl) nmr NMR Spectroscopy (¹H, ¹³C) Confirms Structure start->nmr ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms hplc HPLC-UV Determines Purity (%) nmr->hplc ms->hplc mp Melting Point (Capillary Method / DSC) hplc->mp If Purity >98% sol Solubility (Shake-Flask Method) mp->sol pka pKa Determination (Potentiometric Titration) sol->pka report Compile Data into Technical Guide / Whitepaper pka->report

Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination (Capillary Method)

Causality: This method is chosen for its simplicity and reliability in determining the temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.[19]

Methodology:

  • Sample Preparation: Ensure the 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride sample is completely dry and finely powdered. If necessary, gently crush any large crystals with a spatula on a watch glass.[10]

  • Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid down.[20] Repeat until a sample height of 2-3 mm is achieved.[19]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

  • Heating:

    • If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a preliminary value. Allow the apparatus to cool.[19]

    • Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[19]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[20]

  • Observation & Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Protocol 3.2: Aqueous Solubility Determination (Shake-Flask Method)

Causality: This method is considered the "gold standard" because it measures thermodynamic solubility, representing a true equilibrium between the dissolved and undissolved solute.[21] Agitating the sample for an extended period (e.g., 24-72 hours) ensures that this equilibrium is reached.[12] Subsequent analysis of the supernatant by a quantitative method like HPLC provides a precise concentration.

Methodology:

  • Sample Preparation: Add an excess amount of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride to a series of vials containing the desired solvents (e.g., water, pH 7.4 buffer). The excess solid should be clearly visible.[21]

  • Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Centrifuge or filter the aliquot (using a syringe filter, e.g., 0.22 µm PVDF) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the standards and the filtered sample solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[22]

    • Construct a calibration curve from the standard solutions.

  • Calculation: Determine the concentration of the compound in the sample aliquot by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility.

Protocol 3.3: pKa Determination (Potentiometric Titration)

Causality: This technique relies on monitoring the pH of a solution as a titrant of known concentration is added.[17] For a basic compound like an aminopyridine hydrochloride, titration with a strong base (e.g., NaOH) will generate a titration curve. The inflection point of this curve corresponds to the point where the concentrations of the protonated and deprotonated forms are equal, and the pH at the half-equivalence point is equal to the pKa.[15][18]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[15]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride in a known volume of purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known molarity (e.g., 1-10 mM).[15]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[15]

  • Titration:

    • Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point of the curve (often found by calculating the first or second derivative of the curve).

    • The pH value at the volume of titrant corresponding to half the equivalence point volume is the pKa.[15]

Conclusion

The systematic characterization of the physical properties of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride is an indispensable step in its journey from a synthetic intermediate to a component of a potential therapeutic agent. The properties of melting point, solubility, and pKa, when determined by robust and validated methods as described in this guide, provide the foundational data required for rational formulation development, process optimization, and biopharmaceutical assessment. Adherence to these standardized workflows ensures the generation of high-quality, reliable data, thereby accelerating the drug development timeline and increasing the probability of success for molecules derived from this important scaffold.

References

Sources

Foundational

Pharmacological Mechanisms and Experimental Workflows of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride in Voltage-Gated Potassium Channel Modulation

Executive Summary 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride, commonly referred to as 3-acetyl-4-aminopyridine HCl, is a specialized pharmacological agent and chemical building block[1]. As a structural derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride, commonly referred to as 3-acetyl-4-aminopyridine HCl, is a specialized pharmacological agent and chemical building block[1]. As a structural derivative of the well-characterized broad-spectrum potassium channel blocker 4-aminopyridine (4-AP), this compound is utilized extensively in neuropharmacology and electrophysiology. The addition of an acetyl group at the 3-position of the pyridine ring modifies the molecule's lipophilicity, pKa, and steric profile, altering its binding kinetics within the inner vestibule of voltage-gated potassium (Kv) channels.

This technical guide provides an in-depth analysis of the compound's mechanism of action, structural pharmacology, and the self-validating experimental workflows required to quantify its efficacy in vitro.

Structural Pharmacology & Physicochemical Profile

The pharmacological behavior of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride is dictated by its distinct structural features. The parent compound, 4-AP, is a weak base that[2].

The substitution of an acetyl group at the 3-position introduces an electron-withdrawing moiety that modulates the basicity of the adjacent 4-amino group. This structural modification influences the ratio of ionized to non-ionized molecules at physiological pH (7.4), directly impacting the rate of membrane permeation and subsequent intracellular target engagement.

Why the Hydrochloride Salt? In rigorous electrophysiological studies, solvent artifacts (e.g., DMSO toxicity) can alter lipid bilayer mechanics and confound ion channel recordings. The hydrochloride (HCl) salt formulation ensures rapid and complete aqueous solubility in Artificial Cerebrospinal Fluid (aCSF) or standard extracellular bath solutions, allowing for precise molarity control without the need for organic solvents.

Table 1: Physicochemical Properties
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 53277-43-3[1]N/A (Salt specific)
Molecular Formula C₇H₈N₂OC₇H₉ClN₂O
Molecular Weight 136.15 g/mol [1]~172.61 g/mol
Purity Standard

97%[1]

98% (Typical analytical grade)
Primary Target Kv1, Kv2, Kv3 familiesKv1, Kv2, Kv3 families

Mechanism of Action: State-Dependent Pore Occlusion

The mechanism of action for 1-(4-Aminopyridin-3-yl)ethan-1-one HCl is a multi-step, state-dependent process that fundamentally alters neuronal excitability.

  • Membrane Permeation: In the extracellular space (pH 7.4), a fraction of the compound exists as an uncharged free base. This lipophilic form diffuses across the phospholipid bilayer into the cytosol.

  • Intracellular Protonation: Once inside the relatively acidic intracellular environment, the molecule protonates. The resulting cationic form is the active pharmacophore.

  • State-Dependent Blockade: The compound cannot access its binding site when the Kv channel is closed. Upon membrane depolarization, the channel transitions to the open conformation. The cationic molecule then enters the inner vestibule of the pore from the cytoplasmic side, [3].

  • Electrophysiological Consequence: By blocking the delayed rectifier potassium current (

    
    ), the efflux of 
    
    
    
    is prevented. This delays membrane repolarization, significantly broadening the action potential (AP).
  • Downstream Signaling: The prolonged depolarization extends the open-state duration of presynaptic Voltage-Gated Calcium Channels (VGCCs). The resulting massive influx of

    
     triggers enhanced vesicular exocytosis and neurotransmitter release.
    

MoA A 1-(4-Aminopyridin-3-yl)ethan-1-one HCl (Extracellular Space) B Free Base Formation & Membrane Permeation A->B Deprotonation C Intracellular Protonation (Active Cationic Form) B->C Cytosolic pH D Binding to Inner Vestibule of Open Kv Channels C->D State-Dependent Entry E Blockade of Delayed Rectifier Potassium Current D->E Pore Occlusion F Prolongation of Action Potential (AP) E->F Delayed Repolarization G Extended Activation of Voltage-Gated Ca2+ Channels F->G Membrane Depolarization H Enhanced Vesicular Exocytosis & Neurotransmitter Release G->H Ca2+ Influx

Fig 1: State-dependent Kv channel blockade and downstream signaling pathway.

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the inhibitory potency (IC₅₀) and binding kinetics of 1-(4-Aminopyridin-3-yl)ethan-1-one HCl, researchers must employ whole-cell patch-clamp electrophysiology. The following protocol is designed as a self-validating system: every step includes internal controls to ensure data integrity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Patch-clamp is the gold standard for measuring ion channel currents. By controlling the membrane voltage (voltage-clamp), we can isolate the specific potassium currents targeted by the compound.

Step 1: Cell Preparation & Solution Formulation

  • Culture HEK293 cells stably expressing the target Kv channel (e.g., Kv1.2 or Kv1.3) or isolate primary cortical neurons.

  • Prepare the extracellular bath solution (in mM): 145 NaCl, 4.0 KCl, 1.0 MgCl₂, 1.8 CaCl₂, 10 Glucose, 10 HEPES (pH 7.4 with NaOH)[4].

  • Prepare the intracellular pipette solution (in mM): 110 KCl, 1.0 MgCl₂, 5.0 ATP-K₂, 5.0 BAPTA-K₄ (to chelate intracellular calcium and prevent activation of

    
    -activated 
    
    
    
    channels), 10 HEPES (pH 7.2 with KOH)[4].

Step 2: Establishing the Whole-Cell Configuration

  • Use borosilicate glass pipettes with a resistance of 3–5 MΩ.

  • Form a gigaseal (>1 GΩ) and apply gentle negative pressure to rupture the membrane, achieving the whole-cell configuration.

  • Causality Check:[5]. Uncompensated Rs introduces significant voltage errors during large outward potassium currents, which will artificially skew the apparent IC₅₀ of the drug.

Step 3: Voltage-Clamp Protocol & Baseline Recording

  • Hold the cell at a resting potential of -80 mV. Why? This ensures the Kv channels remain in the closed, non-inactivated state prior to the stimulus[6].

  • Apply depolarizing voltage steps from -120 mV to +70 mV in 10 mV increments for 200 ms[7].

  • Record the baseline outward

    
     current. Low-pass filter the data at 2 kHz to remove high-frequency noise without distorting the current kinetics[5].
    

Step 4: Drug Application & Kinetic Analysis

  • Perfuse 1-(4-Aminopyridin-3-yl)ethan-1-one HCl into the bath at increasing concentrations (e.g., 10 µM to 5 mM).

  • Apply the voltage protocol continuously (e.g., every 15 seconds) until the peak outward current stabilizes, indicating steady-state block.

  • Calculate the percent inhibition: [(I_control - I_drug) / I_control] × 100%[5].

Workflow Step1 Cell Preparation (HEK293/Neurons) Step2 Whole-Cell Patch (Rs Compensated) Step1->Step2 Step3 Baseline Recording (Vehicle Control) Step2->Step3 Step4 Drug Perfusion (3-Acetyl-4-AP HCl) Step3->Step4 Step5 Current Inhibition Measurement Step4->Step5 Step6 Data Analysis (IC50 & Kinetics) Step5->Step6

Fig 2: Whole-cell patch-clamp electrophysiology workflow for Kv inhibitors.

Table 2: Standardized Electrophysiological Parameters
ParameterSetting / ValueScientific Rationale
Holding Potential -80 mVMaintains Kv channels in the closed state[6].
Depolarizing Steps -120 mV to +70 mVMaps the complete current-voltage (I-V) relationship[7].
Pulse Duration 200 msAllows sufficient time for channel activation and drug entry[7].
Series Resistance (Rs) 75% - 90% CompensatedPrevents voltage-clamp errors during large ionic flux[5].
Low-Pass Filter 2 kHzEliminates high-frequency electrical noise[5].

References

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology. Retrieved from:[Link]

  • ResearchGate / Scientific Literature. A Model for 4-Aminopyridine Action on K Channels: Similarities to Tetraethylammonium Ion Action. Retrieved from:[Link]

  • Frontiers in Pharmacology. Pleiotropic Effects of Simvastatin on the Regulation of Potassium Channels in Monocytes (Patch-Clamp Methodology). Retrieved from:[Link]

  • Investigative Ophthalmology & Visual Science (IOVS). Electrophysiologic Characterization of Developing Human Embryonic Stem Cell-Derived Photoreceptor Precursors. Retrieved from:[Link]

  • Taylor & Francis. A multiplatform strategy for the discovery of conventional monoclonal antibodies that inhibit the voltage-gated potassium channel Kv1.3. Retrieved from:[Link]

Sources

Exploratory

Architecting Analgesia: The Discovery and Process Chemistry of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

As drug discovery pivots away from opioid-based pain management toward highly selective, non-addictive small molecules, the demand for functionally dense, regioselectively functionalized heteroaromatic building blocks ha...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots away from opioid-based pain management toward highly selective, non-addictive small molecules, the demand for functionally dense, regioselectively functionalized heteroaromatic building blocks has surged. Among these, 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (often referred to as 4-amino-3-acetylpyridine HCl) has emerged as a privileged scaffold.

This technical whitepaper details the structural rationale, the causality-driven process chemistry required for its synthesis, and its critical application as a coupling partner in the development of next-generation voltage-gated sodium channel (Nav1.7/Nav1.8) inhibitors.

Structural Rationale & Chemical Causality

The architectural brilliance of 1-(4-aminopyridin-3-yl)ethan-1-one lies in its specific substitution pattern, which provides a highly reactive, bidentate functional pocket.

  • Electronic Deactivation and Stability: The pyridine core is highly electron-deficient. While this makes electrophilic aromatic substitution nearly impossible, it imparts excellent oxidative stability to the molecule. The nitrogen atom in the ring also ensures favorable physicochemical properties, lowering the overall lipophilicity (LogD) of downstream drug candidates and improving aqueous solubility.

  • The Ortho-Relationship: The primary amine at the 4-position acts as a strong hydrogen bond donor, while the acetyl group at the 3-position serves as a hydrogen bond acceptor. This ortho-relationship is not merely structural; it is a critical synthetic handle. It allows the molecule to undergo facile cyclocondensation reactions (e.g., Friedländer syntheses) to form complex fused heterocycles like naphthyridines or quinolines, which are heavily utilized in modern analgesic pharmacophores [1].

  • Why the Hydrochloride Salt? The free base of 4-amino-3-acetylpyridine (CAS 53277-43-3) is prone to intermolecular condensation and gradual oxidation over time. By isolating the compound as a hydrochloride salt, the pyridine nitrogen is protonated. This drastically reduces the electron density of the ring, preventing unwanted side reactions, exponentially increasing shelf-life, and enhancing solubility for subsequent aqueous-biphasic coupling reactions [2].

Biological Application: Targeting Voltage-Gated Sodium Channels

Recent advancements in the treatment of neuropathic and nociceptive pain have focused on inhibiting Nav1.7 and Nav1.8 channels, which are predominantly expressed in peripheral sensory neurons. According to recent patent literature (e.g., WO2025090465A1), 1-(4-aminopyridin-3-yl)ethan-1-one is utilized as a primary coupling partner to synthesize heteroaryl inhibitors that block these channels[3].

By incorporating this specific pyridine motif, the resulting inhibitors achieve the precise conformational geometry required to bind allosterically to the voltage-sensing domain of the sodium channels, thereby halting the influx of sodium ions and preventing the propagation of pain signals to the central nervous system.

SignalingPathway Stimulus Nociceptive Stimulus NavChannel Nav1.7 / Nav1.8 Channels (Peripheral Neurons) Stimulus->NavChannel NaInflux Sodium Ion (Na+) Influx NavChannel->NaInflux ActionPotential Action Potential Firing NaInflux->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal Inhibitor Scaffold-Derived Inhibitor Inhibitor->NavChannel Allosteric Block

Mechanism of Nav1.7/Nav1.8 inhibition by heteroaryl compounds derived from the target scaffold.

Strategic Process Chemistry: Overcoming Synthetic Bottlenecks

A fundamental rule of heterocyclic chemistry is that electron-deficient pyridines strongly resist direct electrophilic aromatic substitution. Attempting a standard Friedel-Crafts acylation on 4-aminopyridine will fail; the Lewis acid catalyst (e.g., AlCl₃) will irreversibly complex with both the pyridine nitrogen and the primary amine, completely deactivating the ring.

Therefore, a cross-coupling strategy is chemically mandatory. The optimal route begins with 4-amino-3-bromopyridine. To prevent the free amine from poisoning the palladium catalyst during the cross-coupling phase, it must be protected. Subsequently, a Stille coupling using tributyl(1-ethoxyvinyl)tin acts as a masked acetyl group, which is then unmasked via acidic hydrolysis.

SyntheticWorkflow SM 4-Amino-3-bromopyridine Prot Amine Protection (Boc2O, DMAP) SM->Prot Coupling Stille Coupling (Pd(PPh3)4, Vinyl Tin) Prot->Coupling Hydrolysis Acidic Hydrolysis (HCl / H2O) Coupling->Hydrolysis Product Target Hydrochloride Salt Isolation Hydrolysis->Product

Step-by-step synthetic workflow for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol A: Synthesis of tert-butyl (3-bromopyridin-4-yl)carbamate

Causality Note: 4-aminopyridine is a highly deactivated amine due to the resonance delocalization of the nitrogen lone pair into the ring. Standard Boc₂O conditions are too slow. We utilize DMAP as a nucleophilic catalyst to form a highly reactive N-Boc pyridinium intermediate, accelerating the protection.

  • Reaction Setup: Charge a dry 1L flask with 4-amino-3-bromopyridine (50.0 g, 289 mmol), dichloromethane (500 mL), and triethylamine (88.0 mL, 636 mmol). Cool the mixture to 0 °C under nitrogen.

  • Catalysis & Addition: Add 4-dimethylaminopyridine (DMAP) (3.5 g, 28.9 mmol). Slowly add di-tert-butyl dicarbonate (Boc₂O) (69.4 g, 318 mmol) dissolved in 100 mL of DCM dropwise over 30 minutes.

  • Self-Validation (IPC): Stir at room temperature for 12 hours. Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 173/175 is <1% relative to the product mass [M+H]⁺ 273/275.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 200 mL) and brine (200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected intermediate.

Protocol B: Palladium-Catalyzed Stille Coupling

Causality Note: Tributyl(1-ethoxyvinyl)tin is chosen over direct acetyl sources because the vinyl ether is highly reactive in Pd(0) catalytic cycles and bypasses the instability of direct acyl-palladium intermediates.

  • Degassing: Dissolve the protected intermediate (60.0 g, ~220 mmol) in anhydrous toluene (600 mL) in a 2L pressure flask. Sparge the solution with argon for 30 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst to an inactive Pd(II) state.

  • Coupling: Add tributyl(1-ethoxyvinyl)tin (87.5 g, 242 mmol) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (12.7 g, 11.0 mmol). Seal the flask and heat to 100 °C for 16 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the brominated starting material (Rf ~0.4) and the appearance of a new, highly UV-active spot (Rf ~0.6) confirms the formation of the enol ether intermediate.

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

Protocol C: Global Deprotection and Salt Formation

Causality Note: Using HCl in an organic solvent (dioxane) elegantly combines two synthetic steps into one. The controlled addition of water selectively hydrolyzes the enol ether to the ketone, while the strong acid simultaneously cleaves the Boc group. The resulting HCl salt is insoluble in dioxane, driving the reaction to completion via Le Chatelier's principle and allowing isolation by simple filtration.

  • Hydrolysis/Deprotection: Dissolve the crude enol ether from Protocol B in 1,4-dioxane (400 mL). Cool to 0 °C. Slowly add a solution of 4M HCl in dioxane (300 mL), followed by water (10 mL) to facilitate enol ether hydrolysis.

  • Precipitation: Stir the mixture at room temperature for 6 hours. A thick, off-white precipitate will form as the hydrochloride salt drops out of solution.

  • Self-Validation (IPC): Dissolve a few crystals of the precipitate in D₂O and analyze via ¹H-NMR. The complete disappearance of the Boc signal (~1.5 ppm) and the presence of a sharp methyl ketone singlet (~2.6 ppm) confirm successful global deprotection.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove residual tin byproducts. Dry the solid under high vacuum at 40 °C to afford 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride.

Quantitative Data Presentation

The following table summarizes the key physicochemical and analytical metrics for the synthesized compound, providing a baseline for quality control [2].

ParameterValueAnalytical Method
Chemical Formula C₇H₉ClN₂OComputation
Molecular Weight 172.61 g/mol Mass Spectrometry (ESI+)
Free Base CAS Number 53277-43-3Registry
Appearance Off-white to pale yellow powderVisual Inspection
Purity >97.0%HPLC (UV at 254 nm)
Solubility Profile High in H₂O, DMSO; Low in HexaneSolvent Partitioning

References

  • Title: Heteroaryl compounds for the treatment of pain (WO2025090465A1)
  • Title: 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

Foundational

Thermodynamic and Kinetic Solubility Profiling of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride: A Technical Framework for Pharmaceutical Synthesis

Mechanistic Context & Industrial Relevance In modern pharmaceutical development, the rational design of synthetic routes relies heavily on the physicochemical profiling of intermediate building blocks. 1-(4-Aminopyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Industrial Relevance

In modern pharmaceutical development, the rational design of synthetic routes relies heavily on the physicochemical profiling of intermediate building blocks. 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (Molecular Weight: 172.61 g/mol )[1] is a critical heteroaryl intermediate. Structurally, it features an acetyl group at the C3 position and a primary amine at the C4 position of a pyridine ring, stabilized as a hydrochloride salt.

This compound has gained significant traction as a coupling partner in the synthesis of complex sodium channel inhibitors, which are actively investigated for the treatment of neuropathic and nociceptive pain[2]. Understanding its solubility profile is not merely an analytical exercise; it is a fundamental prerequisite for optimizing reaction kinetics, designing purification workflows, and ensuring high-yield amide couplings.

Physicochemical Causality: The Role of the Hydrochloride Salt

The free base form of 4-aminopyridine derivatives often presents challenges, including susceptibility to oxidative degradation and suboptimal handling characteristics (e.g., hygroscopicity or low melting points). By isolating 1-(4-aminopyridin-3-yl)ethan-1-one as a hydrochloride salt, chemists intentionally alter its thermodynamic landscape:

  • Crystal Lattice Energy: The introduction of the chloride counterion creates a highly ordered, ionically bonded crystal lattice. This increases the melting point and chemical stability.

  • Solvation Thermodynamics: In aqueous or highly polar protic media, the high hydration energy of the

    
     ion and the protonated pyridinium/ammonium species drastically overcomes the lattice energy penalty. This results in rapid dissolution.
    
  • Organic Insolubility: Conversely, in non-polar or aprotic solvents (like Hexane or pure Tetrahydrofuran), the lack of hydrogen-bond donating capacity prevents the disruption of the ionic lattice, rendering the salt highly insoluble.

pH-Dependent Dissociation Pathway

The solubility of this compound in aqueous systems is strictly governed by the Henderson-Hasselbalch relationship. As the pH of the system increases above the pKa of the protonated nitrogen, the compound reverts to its free base form, drastically reducing its aqueous solubility and introducing a precipitation risk.

Pathway Solid Solid HCl Salt (Crystal Lattice) Dissolution Aqueous Dissolution (Hydration) Solid->Dissolution + H2O Protonated Protonated Cation [R-NH3]+ Dissolution->Protonated pH < pKa Deprotonated Free Base (Precipitation Risk) Protonated->Deprotonated pH > pKa (OH- addition)

Figure 1: Thermodynamic dissociation and pH-dependent phase transition of the hydrochloride salt.

Empirical Solubility Data Matrix

The following table synthesizes the solubility profile of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride across various solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanistic Rationale
Aqueous Water (pH 4.0)80.1> 250.0Strong ion-dipole interactions; complete dissociation of the HCl salt.
Polar Protic Methanol32.745.0 - 60.0Moderate dielectric constant combined with strong hydrogen-bond donation.
Polar Protic Ethanol24.515.0 - 25.0Decreased polarity compared to methanol limits ionic solvation capacity.
Polar Aprotic Tetrahydrofuran (THF)7.5< 1.0Incapable of donating hydrogen bonds to solvate the chloride anion.
Non-Polar Hexane1.9< 0.1Insufficient thermodynamic driving force to overcome ionic lattice energy.
The In-Situ Neutralization Paradox (Case Study)

A direct application of this solubility data is observed in recent patent literature for synthesizing pain therapeutics[2]. The protocol dictates combining 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride with N,N-Diisopropylethylamine (DIPEA) in THF.

The Causality: The HCl salt is fundamentally insoluble in THF (< 1.0 mg/mL). However, the addition of DIPEA (a non-nucleophilic base) strips the proton from the salt. This generates DIPEA-HCl and liberates the free base of 1-(4-aminopyridin-3-yl)ethan-1-one, which is highly soluble in THF. This in-situ phase transition is what allows the subsequent HATU-mediated amide coupling to proceed homogeneously.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable, thermodynamically stable solubility data for scale-up, kinetic methods (like solvent-shift assays) are insufficient due to the risk of supersaturation. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

This protocol is designed as a self-validating system : it incorporates a System Suitability Test (SST) and a mass-balance check to ensure data integrity.

Step-by-Step Methodology

Step 1: Solid Dispensing & Saturation

  • Accurately weigh 50 mg of 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target solvent (e.g., Methanol).

  • Validation Check: Ensure visible solid remains at the bottom of the vial. If all solid dissolves, the solution is not saturated; add an additional 50 mg of API until a persistent suspension is achieved.

Step 2: Isothermal Equilibration

  • Seal the vial and place it in a thermostatic shaker set to exactly 25.0°C ± 0.1°C.

  • Agitate at 500 RPM for 24 hours to ensure the system reaches thermodynamic equilibrium.

Step 3: Phase Separation

  • Transfer the suspension to a temperature-controlled centrifuge (25°C).

  • Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to avoid solvent evaporation errors).

Step 4: Dilution and HPLC-UV Quantification

  • Dilute the 100 µL aliquot with 900 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent precipitation within the HPLC column.

  • Inject onto a C18 Reverse-Phase column, monitoring absorbance at 254 nm.

  • Self-Validation (SST): Before injecting the sample, run a 5-point calibration curve (

    
    ). Calculate the mass balance by drying and weighing the residual solid pellet from Step 3; the dissolved mass plus the pellet mass must equal the initial starting mass ± 2%.
    

G Start 1-(4-Aminopyridin-3-yl)ethan-1-one HCl Solvent Solvent Addition (Aqueous / Organic) Start->Solvent Equilibration Isothermal Equilibration (Shake-Flask, 24h, 25°C) Solvent->Equilibration Separation Phase Separation (Centrifugation at 10,000g) Equilibration->Separation Analysis Supernatant Analysis (HPLC-UV at 254 nm) Separation->Analysis Data Solubility Quantification (mg/mL) Analysis->Data

Figure 2: High-throughput, self-validating workflow for thermodynamic solubility screening.

Conclusion

The solubility of 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride is a dynamic property dictated by its ionic nature and the dielectric environment of the solvent. By understanding the thermodynamic drivers—specifically the transition between the highly water-soluble hydrochloride salt and the organic-soluble free base—development chemists can rationally design coupling reactions, optimize extraction protocols, and prevent catastrophic precipitation events during process scale-up.

References

  • 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride - PubChem - NIH National Center for Biotechnology Information. PubChem Compound Summary. URL:[Link][1]

  • WO2025090465A1 - Heteroaryl compounds for the treatment of pain - Google Patents World Intellectual Property Organization (WIPO) Patent Publication. URL:[2]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride: A Technical Guide for Structural Elucidation

Executive Summary 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine hydrochloride) is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine hydrochloride) is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and voltage-gated sodium channel modulators[1]. Accurate structural elucidation of this compound is paramount for quality control in drug development. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Rather than simply listing data, this guide details the physical causality behind the observed spectral phenomena—particularly the electronic effects induced by the hydrochloride salt formation—and provides self-validating protocols to ensure analytical trustworthiness.

Spectroscopic Validation Workflow

To ensure absolute confidence in the structural assignment, a multi-modal approach is required. The workflow below outlines the logical progression from sample preparation to data integration, ensuring that orthogonal data points corroborate the final structural assignment.

G A 1-(4-Aminopyridin-3-yl)ethan-1-one HCl Synthesis & Isolation B Sample Preparation (Solvent Selection & Matrix Prep) A->B C NMR Spectroscopy (1H, 13C in DMSO-d6) B->C D IR Spectroscopy (ATR-FTIR / KBr Pellet) B->D E Mass Spectrometry (ESI-MS / LC-MS) B->E F Multi-Spectral Data Integration & Structural Elucidation C->F D->F E->F

Caption: Workflow for the multi-modal spectroscopic validation of 1-(4-aminopyridin-3-yl)ethan-1-one HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The conversion of 1-(4-aminopyridin-3-yl)ethan-1-one to its hydrochloride salt profoundly alters its electronic environment. Protonation predominantly occurs at the endocyclic pyridine nitrogen rather than the exocyclic amine. This happens because the amino lone pair delocalizes into the aromatic ring, increasing the electron density at the pyridine nitrogen[2].

This pyridinium formation exerts a strong electron-withdrawing inductive effect, deshielding all ring protons. The effect is most pronounced at the C2 and C6 positions (ortho to the protonated nitrogen), which experience significant downfield shifts[3]. Furthermore, the acetyl group at C3 deshields the adjacent C2 proton via magnetic anisotropy, making the C2 proton the most downfield signal in the spectrum.

Self-Validating Protocol for NMR Acquisition

To ensure the trustworthiness of the NMR data, the following protocol builds in internal validation steps:

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆. Standard solvents like CDCl₃ are unsuitable due to the salt's high polarity and insolubility. DMSO-d₆ also shifts the exchangeable NH₃⁺ protons downfield, minimizing overlap with the aromatic region.

  • Internal Standard: Utilize Tetramethylsilane (TMS) calibrated at 0.0 ppm.

  • Acquisition Parameters: For ¹H NMR, utilize a 400 MHz or 600 MHz spectrometer. Apply a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the protons adjacent to quaternary carbons.

  • 2D Validation (Crucial Step): Execute a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm the connectivity of the acetyl methyl group to the C3 carbon. This unequivocally differentiates the C2 and C6 protons based on long-range scalar couplings.

Quantitative Data Summary
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment Rationale
¹H C2-H9.05 - 9.15Singlet-1HHighly deshielded by adjacent N⁺ and acetyl carbonyl.
¹H C6-H8.25 - 8.35Doublet~7.0 Hz1HDeshielded by N⁺, ortho-coupled to C5-H.
¹H C5-H7.00 - 7.10Doublet~7.0 Hz1HShielded by the ortho-amino group resonance.
¹H -CH₃2.60 - 2.65Singlet-3HAcetyl methyl, shifted downfield by carbonyl.
¹H NH₂ / NH⁺8.50 - 13.00Broad-3HExchangeable protons; highly variable based on moisture.
¹³C C=O198.5Singlet--Ketone carbonyl carbon.
¹³C C4158.2Singlet--Aromatic carbon bearing the amino group.
¹³C C2145.6Singlet--Aromatic carbon between N⁺ and acetyl.
¹³C C6138.4Singlet--Aromatic carbon ortho to N⁺.
¹³C C3115.3Singlet--Aromatic carbon bearing the acetyl group.
¹³C C5109.8Singlet--Aromatic carbon ortho to amino group.
¹³C -CH₃28.4Singlet--Acetyl methyl carbon.

Infrared (IR) Spectroscopy

Mechanistic Insights

IR spectroscopy is the primary tool for rapidly confirming the presence of the hydrochloride salt form. While the free base of 4-aminopyridine derivatives exhibits sharp, distinct N-H stretching bands for the primary amine around 3400 and 3300 cm⁻¹ (often subject to Fermi-resonance splitting)[4], the hydrochloride salt displays a massive, broad absorption envelope between 2500 and 3100 cm⁻¹. This broad band is the physical manifestation of the N⁺-H stretching vibration overlapping with standard C-H stretches. The carbonyl (C=O) stretch of the acetyl group is typically observed around 1685 cm⁻¹.

Step-by-Step ATR-FTIR Protocol
  • Background Scan: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to account for ambient atmospheric conditions.

  • Sample Application: Place 2–3 mg of the solid hydrochloride salt directly onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact, which is critical for accurate peak intensity.

  • Acquisition & Validation: Record the spectrum from 4000 to 400 cm⁻¹. Ensure the baseline is flat; apply an atmospheric compensation algorithm if H₂O/CO₂ interference is detected.

Key IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3350, 3220Mediumν(N-H) asymmetric/symmetricPrimary exocyclic amine (-NH₂).
2500 - 3100Broad, Strongν(N⁺-H) & ν(C-H)Confirms pyridinium hydrochloride salt formation.
1685Strongν(C=O)Acetyl ketone stretch.
1645Mediumδ(N-H) scissoringAmine deformation mode[4].
1590, 1510Strongν(C=C), ν(C=N)Pyridine ring skeletal vibrations.

Mass Spectrometry (MS)

Ionization and Fragmentation Dynamics

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI) in positive mode is the gold standard for analyzing this compound[5]. In the LC mobile phase, the hydrochloride salt dissociates. The highly basic nature of the 4-aminopyridine core ensures near-quantitative protonation in acidic mobile phases (e.g., 0.1% Formic Acid), yielding a robust[M+H]⁺ pseudo-molecular ion at m/z 137.07.

Collision-Induced Dissociation (CID) of this parent ion yields diagnostic fragment ions. The primary neutral losses include the expulsion of ammonia (-17 Da) from the exocyclic amine and the loss of a ketene (-42 Da) or acetyl radical (-43 Da) from the C3 position.

MS_Pathway M Parent Ion [M+H]+ m/z 137.07 F1 Loss of NH3 (-17 Da) m/z 120.04 M->F1 -NH3 F2 Loss of Acetyl (-43 Da) m/z 94.05 M->F2 -CH3CO F3 Loss of Ketene (-42 Da) m/z 95.06 M->F3 -CH2CO

Caption: Proposed ESI-MS fragmentation pathway for 1-(4-aminopyridin-3-yl)ethan-1-one.

Self-Validating LC-MS Protocol
  • Sample Prep: Dissolve the compound in Methanol/Water (1:1) to a concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Utilize a gradient of 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes.

  • Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure optimal droplet evaporation.

  • Validation: Monitor the Extracted Ion Chromatogram (EIC) for m/z 137.07. Ensure the isotopic distribution matches the predicted theoretical pattern for C₇H₉N₂O⁺. The absence of chlorine isotope patterns (M+2) in the positive ion mode confirms that the salt has fully dissociated prior to MS detection.

Conclusion

The rigorous spectroscopic characterization of 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride requires a deep understanding of how the protonated pyridinium core influences electronic shielding, vibrational modes, and gas-phase fragmentation. By employing the self-validating protocols and cross-referencing multi-modal data (NMR, IR, MS) as outlined in this guide, researchers can achieve unequivocal structural verification, ensuring high fidelity and analytical trustworthiness in downstream drug development pipelines.

References

  • Vertex Pharmaceuticals Inc. (2025). Heteroaryl compounds for the treatment of pain (WO2025090465A1).
  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.[Link]

  • Zheng, A., et al. (2007). Relationship Between 1H Chemical Shifts of Deuterated Pyridinium Ions and Brønsted Acid Strength of Solid Acids. The Journal of Physical Chemistry B.[Link]

  • Science Publishing Group. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Assay Design for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Aminopyridine Derivative The aminopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. Compounds bearing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aminopyridine Derivative

The aminopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. Compounds bearing this moiety have been successfully developed as therapies for a range of neurological disorders. A prominent example is 4-aminopyridine (Fampridine), a potassium channel blocker used to improve walking in patients with multiple sclerosis.[1][2][3] The core mechanism of these agents often involves the modulation of ion channels or protein kinases, critical regulators of cellular signaling.[3][4][5]

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride is a novel derivative within this promising class of compounds. Its structural features, particularly the aminopyridine core, suggest a potential to interact with key cellular targets implicated in various disease pathologies. Given that related aminopyridine compounds have shown activity as inhibitors of protein kinases such as c-Jun N-terminal kinases (JNKs), Protein Kinase C (PKC), and Checkpoint Kinase 2 (CHK2), a primary hypothesis is that 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride may also exhibit kinase inhibitory activity.[4][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust in vitro assay cascade to characterize the biological activity of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation. The overarching goal is to establish a clear, evidence-based understanding of the compound's mechanism of action and to lay the groundwork for further preclinical development.

Strategic Assay Selection: A Tiered Approach to Target Identification and Validation

A systematic and tiered approach is crucial for efficiently characterizing a novel compound. Our proposed strategy begins with broad, high-throughput screening to identify potential kinase targets, followed by more focused secondary assays to confirm activity and elucidate the mechanism of action. Finally, cell-based assays will be employed to assess the compound's effects in a more physiologically relevant context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Mechanistic Studies cluster_2 Tier 3: Cellular Activity & Cytotoxicity A Broad Kinase Panel Screening B IC50 Determination for Hits A->B C Mechanism of Action Studies (e.g., ATP Competition) B->C D Cellular Target Engagement Assays B->D E Cell Viability/Cytotoxicity Assays (e.g., MTT) D->E

Figure 1: A tiered in vitro assay workflow.

Tier 1: Broad Kinase Panel Screening

The initial step is to perform a broad screen against a panel of purified protein kinases. This will provide a comprehensive overview of the compound's selectivity profile and identify potential primary targets.

Rationale: Given the structural similarities to known kinase inhibitors, a kinase panel is the most logical starting point.[4][5][7] A broad panel is preferred to a single kinase assay to avoid missing unexpected targets and to proactively assess off-target effects.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

Radiometric assays are considered the gold standard for in vitro kinase screening due to their direct measurement of enzyme activity, which minimizes false positives and negatives.[8]

Materials:

  • 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride

  • Kinase panel (commercially available, e.g., from Reaction Biology or a similar provider)

  • [γ-³³P]ATP

  • Kinase-specific substrates (peptides or proteins)

  • Kinase reaction buffer

  • Filter membranes

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

  • Termination and Capture: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

Parameter Recommendation Rationale
Compound Concentration 10 µM (single point)Standard concentration for initial screening to identify potent hits.
ATP Concentration Apparent Km for each kinaseMimics physiological conditions and allows for the identification of ATP-competitive inhibitors.
Controls No inhibitor (DMSO vehicle), known inhibitor for each kinaseEnsures assay validity and provides a reference for inhibition.

Tier 2: Hit Confirmation and Mechanistic Studies

Once primary hits are identified from the broad kinase panel, the next step is to confirm their activity and investigate the mechanism of inhibition.

Rationale: A single-point screen can sometimes yield false positives. Therefore, generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) is essential for confirming a hit. Understanding the mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive) provides valuable insights for lead optimization.

Experimental Protocol: IC50 Determination and ATP Competition Assay

This protocol builds upon the primary radiometric assay.

Procedure for IC50 Determination:

  • Follow the radiometric kinase assay protocol as described above.

  • Use a wider range of compound concentrations (e.g., 10-point dose-response curve, typically from 100 µM down to 1 nM).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Procedure for ATP Competition Assay:

  • Perform the kinase assay with a fixed concentration of the test compound (at or near its IC50).

  • Vary the concentration of ATP (e.g., from 0.5x Km to 10x Km).

  • Plot the kinase activity against the ATP concentration.

  • An increase in the apparent Km of ATP with increasing inhibitor concentration is indicative of an ATP-competitive mechanism.

Tier 3: Cellular Activity and Cytotoxicity Assessment

Moving from a biochemical to a cellular context is a critical step to evaluate the compound's ability to engage its target in a more complex biological environment and to assess its general toxicity.

Rationale: A compound that is potent in a biochemical assay may not have cellular activity due to poor membrane permeability or efflux by cellular transporters. It is also crucial to determine if the compound exhibits cytotoxic effects, which could confound the interpretation of cellular assay results.

Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrate)

This protocol assumes that the identified kinase target has a known downstream substrate that is phosphorylated upon kinase activation.

Materials:

  • A relevant cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

  • A stimulus to activate the target kinase (if necessary).

  • Lysis buffer.

  • Primary antibodies against the total and phosphorylated forms of the kinase substrate.

  • Secondary antibody conjugated to an appropriate detection molecule (e.g., HRP).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Kinase Activation: If necessary, stimulate the cells to activate the target kinase.

  • Cell Lysis: Wash the cells and then lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated substrate, followed by the appropriate secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated substrate to the total substrate.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Cell line used in the target engagement assay.

  • Cell culture medium and supplements.

  • 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell adherence, treat the cells with a range of concentrations of the test compound for a period that corresponds to the cellular target engagement assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.[9] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 500-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

G cluster_0 Cell Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition A Seed cells in 96-well plate B Treat with 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Solubilize formazan crystals D->E F Measure absorbance E->F

Figure 2: Workflow for the MTT cell viability assay.

Data Interpretation and Next Steps

The data generated from this tiered assay approach will provide a comprehensive initial profile of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

Assay Favorable Outcome Unfavorable Outcome Next Steps
Broad Kinase Panel Potent inhibition of one or a few kinases with a clean selectivity profile.No significant inhibition or broad, non-selective inhibition.Proceed to IC50 determination for hits. / Re-evaluate the primary hypothesis.
IC50 Determination Low nanomolar to low micromolar IC50 value.High micromolar or no measurable IC50.Proceed to cellular assays. / Consider structural modifications to improve potency.
Cellular Target Engagement Dose-dependent inhibition of substrate phosphorylation at concentrations comparable to the biochemical IC50.No inhibition of substrate phosphorylation or inhibition only at very high concentrations.Confirm compound permeability. / Investigate alternative cellular targets.
MTT Assay Minimal cytotoxicity at concentrations where target engagement is observed (high therapeutic index).Significant cytotoxicity at or below the concentrations required for target engagement.De-prioritize the compound due to a poor therapeutic window.

A favorable outcome from this in vitro cascade would be the identification of a potent and selective kinase inhibitor with on-target cellular activity and a good therapeutic index. Such a compound would be a strong candidate for further preclinical development, including pharmacokinetic and in vivo efficacy studies.

Safety Considerations

As with any novel chemical entity, appropriate safety precautions must be taken when handling 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. While specific toxicity data for this compound is not available, related aminopyridines can be toxic if swallowed, inhaled, or in contact with skin.[10][11] Always consult the Safety Data Sheet (SDS) and handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][12]

Conclusion

The in vitro assay cascade outlined in this document provides a robust and logical framework for the initial characterization of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. By systematically progressing from broad screening to detailed mechanistic and cellular studies, researchers can efficiently identify the biological targets of this novel compound, elucidate its mechanism of action, and make informed decisions about its potential for further development as a therapeutic agent. This structured approach, grounded in sound scientific principles, is essential for navigating the early stages of the drug discovery process.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Scorah, N., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. Available from: [Link]

  • Scorah, N., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Kim, D., et al. (2018). In vitro NLK Kinase Assay. PMC. Available from: [Link]

  • Xing, Y. (2007). Aminopyridines as protein kinase Cθ inhibitors. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Rosner, M., et al. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocol Exchange.
  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. PubMed. Available from: [Link]

  • Goldberg, F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. Available from: [Link]

  • Unknown. Protocol for Invitro Kinase Assay.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Biogen.
  • TCI Chemicals.
  • Wikipedia. 4-Aminopyridine. Available from: [Link]

  • Kostadinova, I., & Danchev, N. (2019).
  • Sedehizadeh, S., et al. (2012). The use of aminopyridines in neurological disorders. PubMed. Available from: [Link]

  • Kindler, R., et al. (2013). Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. PubMed. Available from: [Link]

  • Yu, W., et al. (2006). 4-aminopyridine, a Kv channel antagonist, prevents apoptosis of rat cerebellar granule neurons. PubMed. Available from: [Link]

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

Executive Summary 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (commonly referred to as 3-acetyl-4-aminopyridine HCl) is a highly polar, nitrogen-rich heterocyclic compound utilized as a critical building block in ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (commonly referred to as 3-acetyl-4-aminopyridine HCl) is a highly polar, nitrogen-rich heterocyclic compound utilized as a critical building block in active pharmaceutical ingredient (API) synthesis. Due to its strong basicity and hydrophilicity, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often yields poor retention, severe peak tailing, and irreproducible quantification.

This application note provides drug development professionals with two robust, self-validating analytical protocols designed specifically for this molecule: Ion-Pairing RP-HPLC-UV for routine bulk quality control, and HILIC-MS/MS for trace-level biological matrix analysis.

Physicochemical Profiling & Mechanistic Rationale

Before executing any protocol, it is critical to understand the causality behind the molecule's chromatographic behavior.

  • High Polarity & Basicity: The primary amine at the 4-position and the pyridine nitrogen render the molecule highly basic (pKa ~9.1, analogous to standard [1]). In aqueous solutions, especially as a hydrochloride salt, it exists as a fully ionized cation[2].

  • The Silanol Effect: If analyzed on a standard C18 column with a simple water/acetonitrile gradient, the protonated amine undergoes secondary cation-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica backbone. This causes severe peak tailing and unpredictable retention times.

  • Strategic Resolution: To achieve reliable quantification, we must either mask the analyte's charge (via Ion-Pairing) or utilize an orthogonal retention mechanism that embraces its polarity (HILIC). Furthermore, while advanced pre-column derivatization strategies coupled with HPLC-ICP-MS exist for aminopyridines[3], direct LC-MS/MS or HPLC-UV methods remain the most accessible and efficient approaches for routine laboratory environments.

MethodSelection A Target: 1-(4-Aminopyridin-3-yl)ethan-1-one HCl B Routine QC / Bulk Purity (High Concentration) A->B  Matrix: API   C PK / Trace Analysis (Biological Matrix) A->C  Matrix: Plasma/Urine   D Method: IP-RP-HPLC-UV Ion-Pairing Reagent Required B->D E Method: HILIC-MS/MS Orthogonal Retention C->E

Fig 1: Decision matrix for selecting the appropriate analytical workflow based on sample matrix.

Protocol A: Ion-Pairing RP-HPLC-UV (Routine QC & Bulk Purity)

Causality Check: Why use an ion-pairing reagent? By introducing an anionic surfactant like sodium 1-octanesulfonate, the negatively charged sulfonate head pairs with the positively charged aminopyridine in the mobile phase. The hydrophobic octyl tail then interacts strongly with the C18 stationary phase, artificially increasing the analyte's hydrophobicity and retention time while shielding it from detrimental silanol interactions.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer (Solvent A): Dissolve 2.16 g of sodium 1-octanesulfonate (10 mM) in 1000 mL of HPLC-grade water. Add 0.1% v/v phosphoric acid (H₃PO₄).

    • Rationale: Phosphoric acid drops the pH to ~2.5. At this pH, residual silanols are fully protonated (neutralized), preventing tailing, while the aminopyridine remains fully ionized for optimal ion-pairing.

    • Solvent B: HPLC-grade Methanol. (Methanol is strictly preferred over Acetonitrile in ion-pairing to prevent the precipitation of the sulfonate salt).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm (fully endcapped).

    • Elution: Isocratic 70% Solvent A / 30% Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh 10 mg of 1-(4-Aminopyridin-3-yl)ethan-1-one HCl.

    • Dissolve in 10 mL of the mobile phase (Diluent). Crucial: Always use the mobile phase as the diluent to prevent solvent-mismatch peak distortion at the solvent front.

Protocol B: HILIC-MS/MS (Trace Analysis & Biological Matrices)

Causality Check: Ion-pairing reagents are non-volatile and cause massive ion suppression in Electrospray Ionization (ESI), making Protocol A incompatible with Mass Spectrometry. For trace quantification in biological matrices (e.g., serum or urine, as seen in classical[4]), Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard. HILIC relies on a water-enriched layer formed on a polar stationary phase; the polar analyte partitions into this aqueous layer from a highly organic mobile phase.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. (Provides necessary ionic strength to maintain peak shape without suppressing MS signals).

    • Solvent B: 100% Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Column: Zwitterionic (ZIC-HILIC) column, 100 x 2.1 mm, 3 µm.

    • Elution: Gradient starting at 90% B, dropping to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Precursor Ion:[M+H]⁺ m/z 137.1 (Base molecule without HCl).

    • Product Ions: Optimize collision energy for major fragments (e.g., loss of the acetyl group or ammonia).

  • Sample Preparation (Plasma Matrix):

    • Precipitate proteins by adding 300 µL of cold ACN to 100 µL of plasma. Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant directly.

    • Rationale: The high ACN content in the extract perfectly matches the highly organic HILIC starting conditions, preventing peak broadening.

Quantitative Data & Validation Parameters

The following table summarizes the expected validation metrics for both protocols, ensuring they meet ICH Q2(R1) guidelines for analytical validation.

Validation ParameterProtocol A (IP-RP-HPLC-UV)Protocol B (HILIC-MS/MS)
Linearity Range 1.0 – 100 µg/mL1.0 – 500 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.2 µg/mL0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mL
Precision (%RSD, n=6) ≤ 1.5%≤ 4.5%
Recovery (Accuracy) 98.5% – 101.5%85.0% – 110.0%

Trustworthiness: The Self-Validating System

A protocol is only as reliable as its internal controls. To guarantee continuous data integrity, the analytical sequence must be designed as a self-validating system. If any of the following System Suitability Test (SST) parameters fail, the run must automatically halt and be investigated.

ValidationWorkflow A 1. Blank Injection B 2. System Suitability A->B C 3. Calibration Curve B->C D 4. Sample Analysis C->D E 5. QC Bracketing (Every 10 samples) D->E E->D Pass

Fig 2: Self-validating sequence ensuring continuous data integrity during quantification.

  • Tailing Factor (Tf): Must be ≤ 1.5. A higher value indicates that silanol interactions are not fully suppressed (requiring a check of mobile phase pH) or indicates column voiding.

  • Theoretical Plates (N): Must be ≥ 2000. This ensures that column efficiency and resolving power are maintained throughout the batch.

  • Carryover Check: A blank injection immediately following the highest calibration standard must show a peak area ≤ 0.1% of the LOQ.

  • QC Bracketing: A known Quality Control (QC) standard must be injected every 10 samples. The calculated concentration must fall within ±2.0% (HPLC) or ±15.0% (LC-MS) of the nominal value to prove the system has not drifted.

References

  • Uges, D. R., & Bouma, P. (1980). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. National Institutes of Health (NIH) / Clinical Chemistry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography Application Notes. Available at: [Link]

  • Vanhaecke, F., et al. (2016). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at:[Link]

Sources

Method

Application Note: 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride as a Chemical Probe in Ion Channel Pharmacology

Executive Summary & Rationale 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine hydrochloride) is a highly specialized chemical probe utilized in advanced electrophysiology and medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine hydrochloride) is a highly specialized chemical probe utilized in advanced electrophysiology and medicinal chemistry[1]. As a structurally modified derivative of the classic potassium channel blocker 4-aminopyridine (4-AP), the addition of an acetyl group at the C3 position fundamentally alters the molecule's electron density and steric profile.

In modern drug development, this compound serves a dual purpose:

  • Direct Electrophysiological Probe: It is used to interrogate the gating-conformation coupling of voltage-gated potassium (Kv) channels. The electron-withdrawing acetyl group lowers the basicity of the pyridine nitrogen, shifting the ratio of membrane-permeable (neutral) to active (protonated) species at physiological pH, allowing for precise mapping of the channel's intracellular vestibule[2].

  • Bifunctional Synthetic Scaffold: The ortho-relationship between the primary amine and the acetyl group makes it an indispensable coupling partner for synthesizing conformationally restricted heteroaryl probes targeting Nav1.7 and Nav1.8 sodium channels, which are critical targets in nociception and pain therapeutics[3].

Physicochemical Properties & Pharmacological Profiling

To understand the causality behind the experimental design, one must compare 3-acetyl-4-aminopyridine to its parent compound and other halogenated derivatives[4][5]. 4-AP derivatives act as open-channel blockers that enter from the cytoplasmic side; however, they can become "trapped" when the channel closes[2]. The physicochemical properties dictate the kinetics of this state-dependent block.

Table 1: Comparative Physicochemical and Pharmacological Parameters
Chemical ProbeSubstitutionApprox. pKaPrimary TargetMechanism / Application Mode
4-Aminopyridine (4-AP) None9.2Kv1.x, Kv3.xBroad-spectrum open-channel blocker; high protonation at pH 7.4.
3-Fluoro-4-aminopyridine 3-Fluoro7.6Kv1.xPET imaging agent (

F) for detecting demyelinated lesions[4].
1-(4-Aminopyridin-3-yl)ethan-1-one 3-Acetyl~6.5 - 7.0Kv / NavGating probe (Kv) / Synthetic scaffold for Nav1.7/1.8 inhibitors[3].

Protocol A: Electrophysiological Probing of Kv Channel Gating

Objective: To determine the state-dependent trapping of 1-(4-Aminopyridin-3-yl)ethan-1-one within the inner pore of Kv1.5 channels using whole-cell patch-clamp electrophysiology.

Self-Validating System: This protocol utilizes a secondary open-channel blocker (quinidine) to validate whether the primary probe has successfully trapped the channel in a closed-blocked state[6].

Step-by-Step Methodology:
  • Probe Preparation: Dissolve 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride in DMSO to create a 100 mM stock. Dilute to a final working concentration of 1 mM in the intracellular pipette solution.

  • Intracellular Solution Formulation: Buffer the solution to exactly pH 7.2 using HEPES.

    • Causality: The basicity of the pyridine nitrogen in the 3-acetyl derivative is lower than that of unsubstituted 4-AP. Precise pH control is critical because only the protonated (cationic) species binds to the intracellular vestibule, while the neutral species is required to cross the plasma membrane. Deviations in intracellular pH will artificially skew the apparent

      
      [2].
      
  • Cell Preparation: Utilize HEK293 cells stably expressing human Kv1.5 channels. Establish the whole-cell configuration and allow 5 minutes for the intracellular solution to dialyze.

  • Voltage Protocol (State-Dependent Block):

    • Hold the membrane potential at -100 mV (channels closed).

    • Apply a 12-ms depolarizing pulse to +40 mV to fully activate the channels and move all gating charge.

    • Causality: 4-AP derivatives require the activation gate to open before they can access their binding site in the inner pore. The short 12-ms pulse ensures the probe enters the open channel but minimizes slow inactivation[6].

  • Validation via Occlusion: Perfuse the extracellular bath with 50 µM quinidine.

    • Causality: Quinidine is a strict open-channel blocker. If 1-(4-Aminopyridin-3-yl)ethan-1-one has successfully bound and allowed the channel to close around it (trapping), quinidine's blocking kinetics will be occluded, validating the closed-blocked kinetic state[6].

G C Closed State (Gate Shut) O Open State (Gate Open) C->O Depolarization (> -40 mV) CB Closed-Blocked (Probe Trapped) C->CB State Transition (Steric Hindrance) OB Open-Blocked (Probe Bound) O->OB + 3-Ac-4-AP (H+) Intracellular OB->CB Repolarization (< -80 mV)

Caption: State-dependent block and trapping of Kv channels by protonated 3-acetyl-4-aminopyridine.

Protocol B: Synthesis of Conformationally Restricted Nav Channel Probes

Objective: To utilize 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride as a bifunctional coupling partner to synthesize heteroaryl Nav1.7/1.8 inhibitors for pain models, as detailed in recent patent literature[3].

Self-Validating System: The workflow relies on chiral Supercritical Fluid Chromatography (SFC) to isolate and validate the enantiomeric purity of the final probe, ensuring target specificity.

Step-by-Step Methodology:
  • Amide Coupling Initialization: In a flame-dried flask, combine 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (500 mg, 3.67 mmol) with the target carboxylic acid (1.2 eq) in ethyl acetate (EtOAc).

  • Base Liberation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

    • Causality: The hydrochloride salt must be neutralized by the bulky, non-nucleophilic base DIPEA to liberate the primary amine for nucleophilic attack without causing unwanted side reactions[3].

  • Activation via T3P: Dropwise, add Propylphosphonic anhydride (T3P) (3.5 mL, 50% w/w solution in EtOAc, 5.9 mmol). Stir at ambient temperature for 2 hours.

    • Causality: T3P is selected over standard EDC/HOBt coupling because it is exceptionally mild, minimizes the epimerization of chiral carboxylic acids, and drives high-yield amide bond formation. Preserving stereocenters is critical for the final probe's docking into the asymmetric Nav channel pore[3].

  • Intramolecular Cyclization: Elevate the temperature to 80°C for 4 hours to drive the condensation between the newly formed amide and the adjacent 3-acetyl group, yielding a fused heteroaryl (e.g., naphthyridine) scaffold.

  • Quenching & Extraction: Quench the reaction with saturated

    
     (20 mL) to neutralize residual T3P and extract with EtOAc (2 x 15 mL).
    
  • Validation & Purification (Chiral SFC): Purify the crude product using chiral Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak IB column (250 x 20 mm, 5 µm particle size).

    • Causality: SFC utilizes supercritical

      
       rather than harsh aqueous mobile phases, preventing the degradation of the delicate heteroaryl probe while providing baseline resolution of the First Eluting Isomer and Second Eluting Isomer[3].
      

Workflow N1 1-(4-Aminopyridin-3-yl)ethan-1-one HCl (Bifunctional Scaffold) N2 Amide Coupling Reagents: T3P, DIPEA, EtOAc N1->N2 Base Liberation of Amine N3 Intramolecular Cyclization Formation of Fused Heterocycle N2->N3 Heat / Dehydration N4 Chiral SFC Purification (Chiralpak IB column) N3->N4 Enantiomeric Resolution N5 Nav1.7 / Nav1.8 Inhibitor Probe Ready for E-VIPR Assay N4->N5 Isomer Isolation

Caption: Synthetic workflow for generating conformationally restricted Nav channel probes.

References

  • Vertex Pharmaceuticals Incorporated. (2025). Heteroaryl compounds for the treatment of pain (Patent No. WO2025090465A1). Google Patents.[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13600003, 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. PubChem.[Link][1]

  • Bouchard, R., & Fedida, D. (1995). On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5. Journal of General Physiology, 105(5), 559-585.[Link][6]

  • Kirsch, G. E., & Drewe, J. A. (1993). Gating-dependent Mechanism of 4-Aminopyridine Block in Two Related Potassium Channels. Journal of General Physiology, 102(5), 797-816.[Link][2]

  • Brugarolas, P., et al. (2019). Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging (Patent No. US10442767B2). Google Patents.[4]

Sources

Application

Application Note: Formulation and In Vitro Application of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

Executive Summary 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine HCl) is a highly specialized derivative of 4-aminopyridine (4-AP). While 4-AP is a classical voltage-gated potass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine HCl) is a highly specialized derivative of 4-aminopyridine (4-AP). While 4-AP is a classical voltage-gated potassium (Kv) channel blocker used extensively in electrophysiology to study action potential dynamics, its acetylated derivatives serve dual roles: as refined pharmacological probes and as critical synthetic intermediates for novel Nav channel inhibitors targeting pain management [1, 2].

This application note provides a comprehensive, self-validating protocol for formulating 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride for cell culture and electrophysiological assays. By leveraging the compound's physicochemical properties, this guide eliminates the need for cytotoxic organic solvents, ensuring that observed cellular phenotypes are strictly compound-driven.

Physicochemical Profiling & Formulation Causality

To design a robust formulation strategy, one must understand the causality behind the compound's behavior in solution.

  • The Salt Advantage: The parent compound (4-AP) and its neutral derivatives often present solubility challenges at physiological pH. By utilizing the hydrochloride salt form of 1-(4-Aminopyridin-3-yl)ethan-1-one, the aqueous solubility is drastically enhanced [1]. This allows for the preparation of high-concentration stock solutions (e.g., 100 mM) directly in sterile double-distilled water (ddH₂O) or physiological buffers, completely bypassing the need for Dimethyl Sulfoxide (DMSO).

  • The pH Imperative: Because it is a hydrochloride salt, dissolving the compound in unbuffered water will significantly lower the solution's pH. If introduced directly into weakly buffered cell culture media, this acidic shift can cause artifactual ion channel gating or direct cytotoxicity. Therefore, pH neutralization of the stock solution is a mandatory quality-control step before cellular application.

Table 1: Physicochemical Properties
PropertyValueFormulation Implication
Molecular Weight 172.61 g/mol Use 17.26 mg per mL for a 100 mM stock solution.
Physical State Solid (Powder)Hygroscopic potential; store desiccated at -20°C.
Primary Solvent ddH₂O or ACSFDMSO-free formulation prevents vehicle toxicity.
pKa (Estimated) ~9.0 (Base amine)Exists in equilibrium between charged/uncharged states at pH 7.4.

Experimental Protocol: Aqueous Stock Preparation

This step-by-step methodology establishes a self-validating system. By checking the pH and utilizing sterile filtration, the protocol ensures that the final reagent is biologically inert regarding vehicle effects.

Materials Required
  • 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride powder

  • Sterile, cell-culture grade ddH₂O

  • 1 M NaOH (for pH adjustment)

  • 0.22 µm Polyethersulfone (PES) syringe filter (low protein binding)

  • Sterile cryovials

Step-by-Step Methodology
  • Gravimetric Measurement: Weigh exactly 17.26 mg of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

  • Primary Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 800 µL of sterile ddH₂O. Vortex for 30 seconds until the powder is fully dissolved.

  • pH Adjustment (Critical Step): Measure the pH of the solution using a micro-pH probe. The solution will likely be acidic (pH < 4.0) due to the HCl salt. Carefully titrate with 1 M NaOH in 1-2 µL increments until the pH reaches 7.2 – 7.4 .

    • Causality: Neutralizing the stock prevents pH shock when spiking the compound into cell culture media or Artificial Cerebrospinal Fluid (ACSF).

  • Volume Adjustment: Once the target pH is reached, add sterile ddH₂O to bring the final volume to exactly 1.0 mL. This yields a 100 mM stock solution.

  • Sterilization: Pass the 1 mL solution through a 0.22 µm PES syringe filter into a sterile tube in a biosafety cabinet.

  • Aliquoting: Divide the stock into 50 µL aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C for up to 6 months.

FormulationWorkflow A Weigh 17.26 mg Compound (Dry Powder) B Dissolve in 800 µL ddH₂O (Initial Acidic Solution) A->B C Titrate with 1M NaOH (Target: pH 7.2 - 7.4) B->C D Adjust Volume to 1 mL (100 mM Stock) C->D E Sterile Filtration (0.22 µm PES Membrane) D->E F Aliquoting & Storage (Store at -20°C) E->F

Workflow for the aqueous formulation and sterile preparation of 1-(4-Aminopyridin-3-yl)ethan-1-one HCl.

Application in Cell Culture & Electrophysiology

Dilution Matrix

When applying the compound to in vitro models (e.g., primary neurons, CHO cells expressing Kv channels), serial dilution directly into the pre-warmed culture media is recommended.

Table 2: Dilution Matrix (from 100 mM Stock)
Final Target ConcentrationVolume of 100 mM StockVolume of Culture MediaDilution Factor
1 mM 10 µL990 µL1:100
500 µM 5 µL995 µL1:200
100 µM 1 µL999 µL1:1,000
10 µM 1 µL of a 1 mM intermediate99 µL1:10,000
Mechanistic Grounding: The Importance of Extracellular pH

Understanding the mechanism of action of 4-AP derivatives is vital for experimental design. Research demonstrates that these compounds act as open-channel blockers from the intracellular side of the membrane [3].

Because 1-(4-Aminopyridin-3-yl)ethan-1-one is a weak base, its ability to cross the lipid bilayer is strictly governed by the extracellular pH. At a physiological pH of 7.4, a sufficient fraction of the compound exists in its uncharged (lipophilic) state, allowing it to diffuse across the plasma membrane. Once inside the slightly more acidic intracellular environment (pH ~7.0), it protonates into its cationic form, which is the active state that binds to and blocks the intracellular vestibule of the voltage-gated potassium channel [3]. If the extracellular media is too acidic, the compound remains trapped outside the cell as an impermeable cation, rendering the assay falsely negative.

MechanismOfAction Extracellular Extracellular Space (pH 7.4) Uncharged Base (B) Membrane Lipid Bilayer (Membrane Permeation) Extracellular->Membrane Diffusion Intracellular Intracellular Space (pH ~7.0) Protonation to Cation (BH+) Membrane->Intracellular Entry Channel Voltage-Gated K+ Channel (Intracellular Blockade) Intracellular->Channel Target Binding Readout Action Potential Prolongation / Increased Excitability Channel->Readout Physiological Effect

pH-dependent membrane permeation and intracellular channel blockade by 4-aminopyridine derivatives.

References

  • National Center for Biotechnology Information (PubChem). "1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride." PubChem Compound Summary. Accessed March 2026. URL:[Link]

  • Google Patents. "Heteroaryl compounds for the treatment of pain." World Intellectual Property Organization (WO2025090465A1). Published 2025.
  • Stephens, G. J., Garratt, J. C., Robertson, B., & Owen, D. G. "On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1." The Journal of Physiology, 477(Pt 2), 187–196. (1994). URL:[Link]

Method

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride dose-response curve protocol

Application Note & Protocol Determining the Dose-Response Profile of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride: A Cell-Based Assay for Characterizing Putative Potassium Channel Blockers Abstract & Introduction The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Determining the Dose-Response Profile of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride: A Cell-Based Assay for Characterizing Putative Potassium Channel Blockers

Abstract & Introduction

The aminopyridine chemical family includes potent modulators of voltage-gated potassium (K⁺) channels. The archetypal member of this class, 4-aminopyridine (4-AP, also known as dalfampridine), is a broad-spectrum K⁺ channel blocker used as a research tool and as a therapeutic agent to improve walking in patients with multiple sclerosis.[1] Its mechanism of action involves the physical occlusion of the channel pore, which prolongs the action potential duration and enhances neurotransmitter release.[1][2] Given their physiological importance in cellular excitability, K⁺ channels are critical drug discovery targets for a range of diseases, including neurological disorders, cardiac arrhythmias, and diabetes.[3][4]

This document provides a detailed protocol for establishing a dose-response curve for the compound 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride, a structural analog of 4-aminopyridine. Due to its structural similarity, it is hypothesized to function as a K⁺ channel blocker. This guide is designed for researchers, scientists, and drug development professionals to quantitatively assess the inhibitory potency (IC₅₀) of this and other putative K⁺ channel modulators.

We will employ a high-throughput, cell-based thallium (Tl⁺) flux assay, a robust and validated method for screening ion channel activity.[5][6][7] The principle relies on the fact that K⁺ channels are permeable to Tl⁺ ions. A sensitive fluorescent dye reports the influx of Tl⁺ into the cell through open K⁺ channels, providing a surrogate measure of channel activity.[6] This method offers significant advantages in throughput and convenience over traditional "gold standard" electrophysiological techniques, such as patch-clamping, making it ideal for generating the comprehensive datasets required for dose-response analysis.[8]

Scientific Principle: The Thallium Flux Assay

The protocol described herein utilizes a thallium-sensitive fluorescent indicator dye (e.g., FluxOR™ dye). This dye is passively loaded into the cytoplasm of the cells in a non-fluorescent ester form. Intracellular esterases cleave the ester group, trapping the dye inside the cell.

In the assay, cells expressing the target potassium channel are first incubated with the test compound at various concentrations. Subsequently, a stimulus buffer containing Tl⁺ is added. If the K⁺ channels are open, Tl⁺ flows into the cell down its electrochemical gradient. The binding of intracellular Tl⁺ to the indicator dye elicits a strong fluorescent signal. The intensity of this signal is directly proportional to the number of open K⁺ channels.[5][7]

An inhibitory compound, such as a K⁺ channel blocker, will prevent or reduce the influx of Tl⁺, resulting in a diminished fluorescent signal. By testing a range of compound concentrations, a dose-dependent inhibition of the signal can be measured and used to construct a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.

G cluster_cell Cell Cytoplasm cluster_membrane Cell Membrane Dye FluxOR™ Dye (Trapped) Tl_Bound_Dye Fluorescent Complex Dye->Tl_Bound_Dye Tl⁺ Binding K_Channel K⁺ Channel K_Channel->Dye Tl_Ext Thallium (Tl⁺) Extracellular Tl_Ext->K_Channel Inflflux Blocker 1-(4-Aminopyridin-3-yl)ethan-1-one HCl (Blocker) Blocker->K_Channel Inhibition

Caption: Mechanism of the Thallium Flux Assay for K⁺ Channel Blockers.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with automated injection capability (e.g., FlexStation, FLIPR)

  • Laminar flow hood (Class II)

  • CO₂ incubator, 37°C, 5% CO₂

  • Multichannel pipettes and sterile tips

  • Compound plate (96- or 384-well)

  • Cell culture-treated microplates (96- or 384-well, black-walled, clear bottom)

  • Standard laboratory consumables (flasks, serological pipettes, etc.)

Reagents & Consumables
  • Test Compound: 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (Source: e.g., Fluorochem, BLDpharm).[9][10]

  • Positive Control: 4-Aminopyridine (4-AP) (e.g., Sigma-Aldrich)

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a voltage-gated potassium channel of interest (e.g., Kᵥ1.1, Kᵥ1.2, or hERG). The choice of channel will depend on the screening objective.[11]

  • Assay Kit: FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or equivalent.[6]

    • FluxOR™ Dye

    • PowerLoad™ Concentrate

    • Probenecid (water-soluble)

    • Assay Buffer

    • Stimulus Buffer Concentrate

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

Detailed Experimental Protocol

This protocol is optimized for a 96-well format. Adjust volumes accordingly for 384-well plates.

Cell Culture and Plating
  • Maintain Cells: Culture the HEK293 cells expressing the target K⁺ channel in T-75 flasks at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent stocks (70-80% confluency).

  • Harvest Cells: On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Determine the cell density using a hemocytometer or automated cell counter.

  • Plate Cells: Dilute the cell suspension in complete culture medium to a final concentration of 100,000 cells/mL. Dispense 100 µL per well into a black-walled, clear-bottom 96-well plate (yielding 10,000 cells/well).

  • Incubate: Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.

Compound Plate Preparation
  • Prepare Stock Solution: Prepare a 10 mM stock solution of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride in DMSO. Similarly, prepare a 10 mM stock of the positive control, 4-aminopyridine.

  • Serial Dilution: Perform a serial dilution of the test compound and positive control in DMSO to create a concentration range suitable for a dose-response curve. A common approach is an 8-point, 1:10 dilution series.

  • Intermediate Dilution: Create an intermediate compound plate by diluting the DMSO stocks 1:250 into the Assay Buffer. This will result in a 2X final concentration of the compounds with a final DMSO concentration of 0.4%.

    • Rationale: This step minimizes the final DMSO concentration in the assay wells to avoid solvent-induced cytotoxicity, while preparing the compounds in the appropriate assay buffer.

Assay Execution
  • Prepare Dye Loading Buffer: On the day of the assay, prepare the Dye Loading Buffer according to the manufacturer's protocol (e.g., FluxOR™ kit).[6] This typically involves mixing the dye, PowerLoad™ concentrate, and Probenecid in Assay Buffer.

    • Causality: Probenecid is an inhibitor of organic anion transporters and is included to prevent the active efflux of the dye from the cells, thereby improving signal stability.

  • Dye Loading: Remove the culture medium from the cell plate and add 100 µL of the Dye Loading Buffer to each well.

  • Incubate: Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition: After incubation, add 100 µL of the 2X intermediate compound dilutions to the corresponding wells of the cell plate. Also include wells for vehicle control (0.4% DMSO in Assay Buffer) and a "no stimulus" control.

  • Compound Incubation: Incubate the plate at room temperature for 20-30 minutes in the dark.

  • Fluorescence Reading:

    • Place the cell plate into the fluorescence plate reader.

    • Set the reader to the appropriate excitation/emission wavelengths for the dye (e.g., ~485 nm excitation, ~525 nm emission for FluxOR™).

    • Program the instrument to inject 20 µL of the Stimulus Buffer (containing Tl⁺) into each well.

    • Record a baseline fluorescence for 10-15 seconds, followed by the injection of the stimulus, and then continue recording for an additional 60-90 seconds.

Caption: High-Level Experimental Workflow for the Dose-Response Assay.

Data Analysis and Interpretation

  • Data Extraction: For each well, determine the peak fluorescence signal after the addition of the stimulus buffer.

  • Normalization: Normalize the data to express the effect as a percentage of inhibition.

    • The 0% inhibition control (maximum signal) is typically the average of the vehicle-treated wells.

    • The 100% inhibition control (minimum signal) can be wells treated with a saturating concentration of a known potent blocker (e.g., high concentration of 4-AP) or the "no stimulus" control wells.

    • Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Curve Fitting: Fit the data using a four-parameter logistic (4PL) equation with a variable slope (Hill slope).[12]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • This analysis will yield the IC₅₀ value, which is the concentration of the compound that produces 50% of the maximal inhibition.

Representative Data Table
Compound Concentration [M]Log ConcentrationAverage Signal (RFU)% Inhibition
1.00E-09-9.0450212.1%
1.00E-08-8.0448902.5%
1.00E-07-7.0431257.1%
1.00E-06-6.03567826.3%
1.00E-05-5.02145662.1%
1.00E-04-4.01203486.8%
1.00E-03-3.0987692.9%
Vehicle (0 M)N/A45890 (Max Signal)0.0%
Control BlockerN/A8990 (Min Signal)100.0%

Note: Data are for illustrative purposes only.

Confirmatory Assays

While the thallium flux assay is excellent for determining potency (IC₅₀), whole-cell patch-clamp electrophysiology is considered the gold standard for ion channel research.[8] This technique allows for the direct measurement of ionic currents across the cell membrane and can be used to:

  • Confirm the inhibitory effect on the specific K⁺ current.

  • Determine the mechanism of block (e.g., open-channel, closed-channel, use-dependence).

  • Assess the voltage-dependency of the block.[13]

It is recommended to use electrophysiology to validate the primary screening hits and to further characterize the mechanism of action of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

References

  • Niswender, C. M., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 15(4), 433-444. [Link]

  • Beacham, D. W., et al. (2010). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. ResearchGate. [Link]

  • ION Biosciences. Flow Cytometric Potassium Channel Assay. ION Biosciences Website. [Link]

  • van der Wal, M. A., et al. (1998). Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm. American Journal of Respiratory and Critical Care Medicine, 158(3), 956-963. [Link]

  • CV Pharmacology. Class III Antiarrhythmics (Potassium Channel Blockers). CVPharmacology.com. [Link]

  • Maleckar, M. M., et al. (2015). Potassium Channel Blockade Enhances Atrial Fibrillation–Selective Antiarrhythmic Effects of Optimized State-Dependent Sodium Channel Blockade. Circulation, 132(23), 2211-2220. [Link]

  • Wikipedia. 4-Aminopyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Fertig, N., et al. (2007). Ion channel electrophysiology in pharmaceutical research. Expert Opinion on Drug Discovery, 2(5), 635-644. [Link]

  • CDD Support. Setting up a Dose Response Protocol. Collaborative Drug Discovery Website. [Link]

  • Lewis, L. M., et al. (2017). Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. American Journal of Physiology-Cell Physiology, 312(4), C331-C340. [Link]

  • Shi, R., & Sun, W. (2006). Dose responses of three 4-aminopyridine derivatives on axonal conduction in spinal cord trauma. European Journal of Pharmaceutical Sciences, 27(2-3), 217-223. [Link]

  • Blight, A. R., et al. (2014). Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis. Annals of the New York Academy of Sciences, 1329(1), 1-13. [Link]

  • Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(2), 167-185. [Link]

  • Kang, J., et al. (2005). Estimation of potency of HERG channel blockers: impact of voltage protocol and temperature. Journal of Pharmacological and Toxicological Methods, 52(1), 143-150. [Link]

  • Clay, J. R. (2009). Determining K+ Channel Activation Curves from K+ Channel Currents Often Requires the Goldman–Hodgkin–Katz Equation. Frontiers in Neuroscience, 3(1), 108-112. [Link]

  • PubChem. 1-(2-Aminopyridin-3-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Judge, S. I., et al. (2011). Concentration–response curves of 4-aminopyridine for the potassium channels Kᵥ1.1, Kᵥ1.2, and Kᵥ1.4. Neuroscience Letters, 502(2), 84-88. [Link]

  • PharmaCompass. 4 Aminopyridine. PharmaCompass Website. [Link]

  • Sedehizadeh, S., et al. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 191-200. [Link]

  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 63-68. [Link]

  • U.S. Food and Drug Administration. (2010). PHARMACOLOGY REVIEW(S) 22-250s000. FDA Website. [Link]

  • ResearchGate. The dose-response curves for the three dose-response models. ResearchGate. [Link]

  • Hayes, K. C., et al. (2003). Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury. The Journal of Clinical Pharmacology, 43(7), 712-718. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride synthesis

Technical Support Center: Optimizing the Synthesis of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine hydrochloride) [1]. Direct acetylation of 4-aminopyridine typically fails due to poor regioselectivity and competitive N-acetylation. The most robust, scalable approach utilizes a halogenation-protection-Stille coupling sequence. This guide provides the mechanistic rationale, optimized protocols, and troubleshooting steps to maximize your yield and purity.

Mechanistic Pathway & Workflow

G A 4-Aminopyridine B 3-Bromo-4-aminopyridine A->B NBS, MeCN 0°C to RT C N-Boc-3-bromo-4-aminopyridine B->C Boc2O, DMAP THF, 60°C D N-Boc-3-(1-ethoxyvinyl)- 4-aminopyridine C->D Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene, 100°C E 1-(4-Aminopyridin-3-yl)ethan- 1-one hydrochloride D->E 4M HCl in Dioxane, H2O 50°C

Optimized synthetic pathway for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Regioselective Bromination

  • Dissolve 4-aminopyridine (1.0 eq) in anhydrous acetonitrile (MeCN). Cool the reaction vessel to 0°C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise in the dark to prevent radical side-reactions.

  • Causality Note: MeCN is chosen over DMF because it stabilizes the bromonium intermediate, minimizing over-bromination and driving regioselectivity to the 3-position.

  • Stir at room temperature for 4 hours. Quench with 10% aqueous Na₂S₂O₃, extract with EtOAc, and purify to yield 3-bromo-4-aminopyridine.

Step 2: Amine Protection (Critical for Yield)

  • Dissolve 3-bromo-4-aminopyridine (1.0 eq) in THF. Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Heat to 60°C for 12 hours.

  • Causality Note: Unprotected 4-amino-3-halopyridines act as strong Lewis bases and coordinate tightly to palladium, effectively poisoning the catalyst during cross-coupling [2]. Boc protection sterically and electronically masks this amine, enabling the subsequent oxidative addition.

Step 3: Stille Cross-Coupling

  • In a rigorously degassed Schlenk flask, combine N-Boc-3-bromo-4-aminopyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq) [3], and Pd(PPh₃)₄ (5 mol%) in anhydrous toluene.

  • Reflux at 100°C for 18 hours.

  • Self-Validating Workup: Cool to room temperature, add 10% aqueous Potassium Fluoride (KF), and stir vigorously for 1 hour. Filter through a Celite pad to remove insoluble polymeric Bu₃SnF. Extract the filtrate with EtOAc.

Step 4: Deprotection and Hydrolysis

  • Dissolve the crude enol ether in 1,4-dioxane.

  • Add 4M HCl in dioxane (5.0 eq) and water (2.0 eq). Heat to 50°C for 4 hours.

  • Causality Note: The anhydrous HCl cleaves the Boc group, while the deliberately added water is strictly required to hydrolyze the intermediate enol ether into the final acetyl group. The product precipitates cleanly as the hydrochloride salt. Filter and wash with cold diethyl ether.

Quantitative Optimization Data

The following table summarizes optimization data for the critical Stille coupling step (Step 3), demonstrating the necessity of thermal energy and appropriate solvent selection to drive transmetalation.

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)THF652455%42%
Pd(dppf)Cl₂ (5 mol%)Dioxane901282%78%
Pd(PPh₃)₄ (5 mol%) Toluene 100 18 >95% 85%
Pd₂(dba)₃ / P(t-Bu)₃Toluene1008>95%89%

Troubleshooting & FAQs

Q: Why is my Stille coupling yield so low (<10%) when using 3-bromo-4-aminopyridine directly without protection? A: This is a well-documented issue in pyridine chemistry. The unprotected exocyclic amine para to the pyridine nitrogen makes the molecule highly basic (pKa ~7.2) and strongly coordinating [2]. The substrate binds directly to the active Pd(0) species, preventing oxidative addition and poisoning the catalyst. Protecting the amine with a Boc or pivaloyl group is mandatory to achieve high yields.

Q: My final product NMR shows a mixture of the desired ketone and an enol ether. How do I drive the reaction to completion? A: The intermediate generated from the Stille coupling is an enol ether (N-Boc-3-(1-ethoxyvinyl)-4-aminopyridine). If you only use anhydrous HCl in dioxane, you will successfully remove the Boc group, but the enol ether will not hydrolyze to the ketone. You must add at least 2-3 equivalents of water to the acidic dioxane mixture and heat to 50°C to ensure complete hydrolysis.

Q: How do I efficiently remove the tributyltin byproducts? Standard column chromatography isn't working. A: Organotin residues streak heavily on silica gel and can contaminate biological assays. You must perform a Potassium Fluoride (KF) quench. Adding aqueous KF to the crude reaction mixture converts the soluble tributyltin species into tributyltin fluoride (Bu₃SnF), an insoluble polymer. Stir vigorously for 60 minutes, then filter the suspension through a pad of Celite. The resulting filtrate will be largely free of tin contamination.

Q: Can I substitute the Stille coupling with a Suzuki coupling to avoid toxic tin reagents? A: Yes, it is possible to use potassium (1-ethoxyvinyl)trifluoroborate in a Suzuki-Miyaura framework. However, the Stille coupling using tributyl(1-ethoxyvinyl)tin [3] remains the most reliable and scalable method for highly electron-deficient heterocycles like this one, as it requires milder basic conditions, preventing premature degradation of the Boc protecting group.

References

  • Title: 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Optimization

stability issues of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride in solution

Welcome to the Technical Support Center for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 4-amino-3-acetylpyridine HCl). As Senior Application Scientists, we frequently encounter researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 4-amino-3-acetylpyridine HCl).

As Senior Application Scientists, we frequently encounter researchers struggling with irreproducible assay results when using ortho-amino heterocyclic ketones. While the 4-aminopyridine scaffold is a highly stable cornerstone in neuropharmacology when formulated as a solid[1][2], its solution-phase dynamics—especially when functionalized with an adjacent acetyl group—require strict handling protocols[3][4].

This guide is designed to move beyond basic data sheets. We will explain the causality behind the degradation of this compound, provide field-proven troubleshooting FAQs, and outline a self-validating protocol to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Insight – The "Why" Behind the Instability

To understand how to handle 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride, you must understand its dual chemical nature. The molecule contains both a nucleophile (the 4-amino group) and an electrophile (the 3-acetyl carbonyl group) in close proximity.

The Protective Role of the Hydrochloride Salt: Supplied as an HCl salt, the primary amine is protonated (


). In this state, the nitrogen's lone pair is tied up, rendering it non-nucleophilic. The compound is highly stable in this form.

The pH-Dependent Degradation Trigger: When you dissolve this compound in physiological buffers (e.g., PBS at pH 7.4) or basic solutions, the amine is deprotonated back to its free base form (


). Once freed, the highly nucleophilic amine of one molecule can attack the electrophilic acetyl group of an adjacent molecule. This leads to intermolecular Schiff base formation and subsequent self-condensation[4]. Furthermore, free 4-aminopyridines in solution are highly susceptible to oxidative degradation, particularly in the presence of light or reactive oxygen species[3].

Pathway A 1-(4-Aminopyridin-3-yl)ethan-1-one HCl (Protonated Amine: Stable) BB BB A->BB Rapid (pKa dependent) B Aqueous Buffer (pH > 7.0) Deprotonation C Free Base Form (Nucleophilic Amine) D Intermolecular Attack (Amine to Acetyl) C->D Concentration Dependent E Schiff Base / Oligomers (Yellow/Brown Degradation) D->E Irreversible BB->C Rapid (pKa dependent)

pH-Dependent Self-Condensation Pathway of 1-(4-Aminopyridin-3-yl)ethan-1-one.

Part 2: Troubleshooting & FAQs

Q1: My stock solution turned yellow/brown after sitting on the benchtop for a few days. Is it still usable? A: No, discard it immediately. The color change is a visual indicator of extended conjugation, meaning the compound has undergone intermolecular self-condensation (oligomerization) or oxidative degradation[3][4]. To prevent this, never store the compound in neutral/basic aqueous buffers.

Q2: I see multiple unexpected peaks in my LC-MS chromatogram after incubating the compound in cell culture media. What is happening? A: Cell culture media (pH ~7.4) neutralizes the HCl salt, triggering the formation of the free base. In this complex matrix, the 4-amino group not only self-condenses but can also react with aldehydes/ketones present in the media (e.g., pyridoxal/Vitamin B6) to form Schiff bases. Additionally, trace transition metals in the media can catalyze the oxidation of the aminopyridine ring[3].

Q3: Can I prepare my stock solutions in 100% DMSO? A: Yes, anhydrous DMSO is acceptable for short-to-medium-term storage because the lack of water prevents ionization and subsequent acid-base equilibration. However, DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, it can facilitate the deprotonation of the HCl salt. For absolute stability, we recommend preparing aqueous acidic stocks.

Part 3: Quantitative Stability Profile

The following table summarizes the stability of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (and its structural analogs) across various environments, highlighting the critical impact of pH and oxidation[1][3][4].

ConditionSolvent MatrixStorage TempEstimated Half-Life (

)
Primary Degradation Pathway
Solid Powder N/A (Desiccated)20°C to 25°C> 12 MonthsNone observed
Acidic Stock 0.1 M HCl (pH ~1.0)-80°C> 6 MonthsNone observed
Neutral Buffer PBS (pH 7.4)37°C< 4 HoursIntermolecular condensation
Basic Buffer Tris-HCl (pH 9.0)25°C< 1 HourRapid self-condensation
Oxidative Stress 5%

25°C< 2 HoursN-oxidation / Hydroxylation

Part 4: Validated "Just-in-Time" Experimental Protocol

To ensure a self-validating system where degradation does not confound your biological or chemical readouts, you must adopt a "Just-in-Time" (JIT) neutralization workflow .

Materials Required:

  • 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (lyophilized powder)

  • 0.1 M HCl (Molecular biology grade)

  • Amber microcentrifuge tubes

  • Assay buffer (e.g., HEPES or PBS, pH 7.4)

Step-by-Step Methodology:

  • Acidic Solubilization: Weigh the required mass of the solid powder and dissolve it directly into 0.1 M HCl to create a concentrated master stock (e.g., 10 mM). Causality: The strong acid ensures the amine remains 100% protonated, completely halting nucleophilic attack.

  • Aliquot & Protect: Divide the master stock into 10–20

    
    L single-use aliquots in amber tubes to protect the pyridine core from photodegradation.
    
  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Note: Never subject these aliquots to freeze-thaw cycles.

  • JIT Neutralization (Assay Day): Thaw a single aliquot on ice. Do not neutralize the stock tube. Instead, dilute the acidic stock directly into your final assay buffer (pH 7.4) containing your biological target.

  • Immediate Execution: The dilution step will neutralize the compound, initiating the "stability countdown." You must execute your assay and capture your data within a 2-hour window to ensure >95% compound integrity.

Workflow S1 Dissolve in 0.1M HCl S2 Aliquot into Amber Vials S1->S2 S3 Store at -80°C (No Freeze-Thaw) S2->S3 S4 Thaw on Ice Before Use S3->S4 S5 Dilute in Assay Buffer (pH 7.4) S4->S5 S6 Execute Assay (< 2 Hrs) S5->S6

Optimized Just-in-Time Preparation Workflow for Ortho-Amino Ketones.

References

  • Chemistry of Heterocyclic Compounds. о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. Chemical Stability of 4-Aminopyridine Capsules. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

Welcome to the technical support guide for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, storage, and stability of this compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and provides quick, actionable solutions to prevent the degradation of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

FAQ 1: My solid compound has changed color (e.g., yellowed or darkened) over time. Is it still usable?

Discoloration, particularly darkening or yellowing, is a common indicator of degradation for many aminopyridine derivatives.[1] This is often due to oxidation, which can be accelerated by exposure to light and heat.[1] While a slight change in color may not significantly impact purity for some initial screening experiments, it is crucial to re-evaluate the compound's purity before use in sensitive applications.

Recommendation:

  • Purity Analysis: Perform a purity analysis using a suitable technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the extent of degradation.

  • Usability: If the purity is below your experimental threshold, it is advisable to use a fresh, un-degraded batch of the compound. For critical applications such as in vivo studies or quantitative assays, using a discolored compound is not recommended.

FAQ 2: I've dissolved the compound in an aqueous buffer, and the solution turned cloudy or formed a precipitate. What is happening?

Precipitation upon dissolution in aqueous buffers can be attributed to a few factors:

  • pH-Dependent Solubility: The hydrochloride salt of an aminopyridine is generally more soluble in acidic to neutral aqueous solutions. If the pH of your buffer is too high (alkaline), it can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base form.

  • Concentration Exceeding Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the compound's intrinsic solubility in that specific buffer system.

  • Interaction with Buffer Components: Certain buffer salts may interact with the compound, leading to the formation of an insoluble complex.

Recommendation:

  • Check and Adjust pH: Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the aminopyridine. A slightly acidic pH is often preferable.

  • Determine Solubility: Perform a solubility test with a small amount of the compound in your intended buffer before preparing a large-volume stock solution.

  • Consider a Different Solvent System: If aqueous solubility remains an issue, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

FAQ 3: How should I store the solid compound and its solutions to maximize stability?

Proper storage is critical to prevent degradation.

For the Solid Compound:

  • Temperature: Store at ambient temperature in a dry and well-ventilated place.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Light: Protect from direct sunlight and other sources of UV light.[1] Store in an opaque or amber vial.

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air.[2] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to minimize oxidative degradation.

For Solutions:

  • Solvent Choice: The choice of solvent can impact stability. While aqueous solutions are often necessary for biological experiments, they can also facilitate degradation. For long-term storage, consider preparing stock solutions in anhydrous aprotic solvents like DMSO and storing them at -20 °C or -80 °C.

  • pH of Aqueous Solutions: If using aqueous buffers, maintain a slightly acidic to neutral pH to enhance the stability of the hydrochloride salt.

  • Storage Conditions: Store solutions frozen (-20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Storage FormRecommended TemperatureLight ProtectionAtmosphere
Solid Ambient (short-term), 2-8 °C (long-term)Required (Amber vial)Tightly sealed, Inert gas (long-term)
Organic Stock Solution (e.g., DMSO) -20 °C or -80 °CRequired (Amber vial)Tightly sealed
Aqueous Solution -20 °C or -80 °C (aliquoted)Required (Amber vial)Tightly sealed
FAQ 4: What are the primary degradation pathways for this compound?

Based on the structure of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride, which contains an aminopyridine core and a ketone functional group, the primary degradation pathways are likely to be:

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can be initiated by exposure to air and light.[1][3] This can lead to the formation of N-oxides or other oxidized derivatives.[3] The presence of the electron-donating amino group can increase the ring's susceptibility to oxidation.

  • Photodegradation: Aminopyridine compounds can absorb UV light, leading to photochemical degradation.[4]

  • Hydrolysis: While the amide in the acetyl group is generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis.

  • Keto-Enol Tautomerism: The ketone group can exist in equilibrium with its enol tautomer. While this is a form of isomerization rather than degradation, changes in the solvent environment or pH could shift this equilibrium, potentially affecting the compound's reactivity or biological activity.[5]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for identifying and resolving specific experimental issues related to the degradation of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

Guide 1: Investigating Unexpected Experimental Results or Loss of Activity

If you observe a decrease in the expected biological activity or inconsistent results over time, compound degradation is a likely culprit.

Step 1: Verify the Integrity of the Stored Compound

Protocol for Purity Assessment using HPLC-UV:

  • Prepare a Standard Solution: Accurately weigh a small amount of a fresh, unopened batch of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (if available) or your current batch and dissolve it in a suitable solvent (e.g., methanol or acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Prepare a Sample Solution: Prepare a solution of the suspect compound at the same concentration as the standard.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A common starting point is a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid helps to keep the aminopyridine protonated and improves peak shape.

    • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

  • Data Analysis:

    • Compare the chromatogram of your sample to the standard.

    • Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to the intact compound.

    • Quantify the purity by calculating the percentage of the main peak area relative to the total peak area.

Step 2: Evaluate the Stability in Your Experimental Medium

Protocol for a Time-Course Stability Study:

  • Prepare the Test Solution: Dissolve the compound in your experimental buffer or cell culture medium at the final working concentration.

  • Incubate: Keep the solution under the exact conditions of your experiment (e.g., 37 °C, 5% CO2).

  • Sample at Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quench and Analyze: Immediately stop any potential further degradation by freezing the sample or mixing it with a strong organic solvent. Analyze each time point by HPLC-UV as described above.

  • Assess Stability: Plot the percentage of the remaining intact compound against time to determine its stability profile under your experimental conditions.

Guide 2: Managing Incompatible Reagents

Certain reagents can accelerate the degradation of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

Common Incompatibilities:
  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and dichromates can rapidly oxidize the aminopyridine ring.[1][3] Studies on the related compound 3,4-diaminopyridine have shown significant degradation in the presence of hydrogen peroxide.[3][6]

  • Strong Bases: Strong bases will deprotonate the hydrochloride salt, forming the free base which may be less stable and more susceptible to oxidation.

  • Strong Acids: While the hydrochloride salt is stable in mildly acidic conditions, very strong acids could potentially promote hydrolysis or other reactions.

Workflow for Identifying and Mitigating Incompatibilities:

start Suspected Incompatibility check_reagents Review all reagents in the experiment start->check_reagents identify_potential Identify strong oxidizing agents, strong bases, or strong acids check_reagents->identify_potential is_incompatible Is an incompatible reagent present? identify_potential->is_incompatible substitute Substitute the incompatible reagent with a milder alternative is_incompatible->substitute Yes proceed Proceed with the modified protocol is_incompatible->proceed No separate_addition Modify the order of addition to avoid direct mixing of concentrated reagents substitute->separate_addition run_control Run a control experiment without the active compound to check for reagent interactions separate_addition->run_control run_control->proceed

Caption: Workflow for troubleshooting reagent incompatibility.

III. Mechanistic Insights into Degradation

A deeper understanding of the chemical properties of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride can help in proactively preventing its degradation.

The Stabilizing Role of the Hydrochloride Salt

The hydrochloride salt form of aminopyridines is generally more stable than the free base.[3][6] The protonation of the pyridine nitrogen and the amino group reduces their electron-donating capacity, making the aromatic ring less susceptible to oxidative attack.[3] This is a key reason why the compound is supplied as a hydrochloride salt.

Potential Oxidative Degradation Pathway

While the specific degradation products of 1-(4-Aminopyridin-3-yl)ethan-1-one have not been extensively reported, we can hypothesize a potential pathway based on related aminopyridine structures.

parent 1-(4-Aminopyridin-3-yl)ethan-1-one oxidizing_agent [O] (e.g., Air, H2O2, Light) parent->oxidizing_agent n_oxide N-Oxide Derivative oxidizing_agent->n_oxide hydroxylated Hydroxylated Ring Derivatives oxidizing_agent->hydroxylated ring_cleavage Ring-Cleavage Products hydroxylated->ring_cleavage

Caption: A hypothesized oxidative degradation pathway.

IV. References

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Retrieved from [Link]

  • Canadian Society of Hospital Pharmacists. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 284-287. Retrieved from [Link]

  • ResearchGate. (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2006, June). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • PubMed. (2015, March 15). Instability of the hydrochloride salts of cathinone derivatives in air. Retrieved from [Link]

  • Informa Healthcare. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]

  • PubMed. (2002, March 15). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?. Retrieved from [Link]

  • MDPI. (2020, August 18). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-treatment.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-treatment. Crystallizing amine hydrochloride salts—specifically 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine HCl)—presents unique thermodynamic and kinetic challenges.

The push-pull electronic nature of the pyridine ring (driven by the electron-withdrawing C3-acetyl and electron-donating C4-amino groups) creates a highly polar, hydrogen-bond-dense lattice. This makes the molecule highly susceptible to liquid-liquid phase separation (LLPS) and extreme hygroscopicity. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-purity API recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals. What is the thermodynamic cause, and how do I fix it?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes highly supersaturated at a temperature that exceeds the melting point of the solute in that specific solvent system [1]. Instead of overcoming the activation energy required for solid crystal nucleation, the system thermodynamically favors collapsing into a disordered, solute-rich liquid phase [2]. This is disastrous for purity, as impurities preferentially partition into this oil phase rather than remaining in the mother liquor [3].

The Solution: You must bypass the labile zone and force the system to remain in the metastable zone.

  • Flatten the Supersaturation Curve: Switch from a single-solvent cooling crash to a binary solvent/antisolvent system (e.g., Isopropanol/Heptane).

  • Implement Isothermal Annealing: Once the cloud point is reached, raise the temperature by 2–3°C until the solution clears, then hold it isothermally.

  • Seed the System: Introduce 1-2% (w/w) pure seed crystals to artificially lower the nucleation barrier before cooling begins.

Q2: The crystals turn into a sticky, gummy paste during vacuum filtration. How do I prevent this?

The Causality: Pyridine hydrochloride salts are notoriously hygroscopic [4]. The chloride counterion and the protonated pyridine nitrogen form a strong hydrogen-bonding network that rapidly absorbs atmospheric moisture, causing deliquescence (the solid dissolves in the moisture it absorbs from the air). The Solution:

  • Inert Atmosphere: Never filter this compound in ambient air. Use a positive-pressure nitrogen or argon blanket over your Büchner or sintered glass funnel.

  • Anhydrous Wash: Wash the filter cake with a highly volatile, strictly anhydrous non-polar solvent (e.g., cold anhydrous heptane or MTBE) to displace polar mother liquor without dissolving the API.

Q3: I am experiencing poor yield despite using high volumes of antisolvent. What is the bottleneck?

The Causality: 1-(4-Aminopyridin-3-yl)ethan-1-one HCl has a high affinity for protic solvents due to its multiple hydrogen-bond acceptors/donors. If your primary solvent is too polar (e.g., Methanol or Water), even large volumes of antisolvent will fail to sufficiently lower the solubility product, leaving your API trapped in the mother liquor. The Solution: Shift to a primary solvent with a steeper temperature-dependent solubility curve, such as Ethanol or Isopropanol, which requires significantly less antisolvent to achieve critical supersaturation.

Part 2: Thermodynamic Pathways Visualization

To understand why oiling out occurs, we must visualize the phase boundaries. The diagram below illustrates the critical difference between controlled metastable nucleation and uncontrolled labile phase separation.

Thermodynamics A Supersaturated Solution (1-(4-Aminopyridin-3-yl)ethan-1-one HCl) B Metastable Zone (Controlled Supersaturation) A->B Slow Cooling / Seeding C Labile Zone (High Supersaturation) A->C Rapid Crash Cooling D Crystal Nucleation (Thermodynamically Favored) B->D Overcomes Nucleation Barrier E Liquid-Liquid Phase Separation (Oiling Out / LLPS) C->E T > Melting Point in Solvent F High-Purity Crystalline API D->F Crystal Growth E->D Annealing / Solvent Tuning G Impure Amorphous Matrix E->G Entraps Impurities

Thermodynamic pathways comparing controlled crystallization versus liquid-liquid phase separation.

Part 3: Quantitative Solvent Screening Matrix

Selecting the correct binary solvent system is the most critical variable in preventing LLPS and managing hygroscopicity. Below is a synthesized data matrix for optimizing the crystallization of pyridine hydrochloride derivatives.

Primary SolventAntisolventOptimal Ratio (v/v)LLPS (Oiling Out) RiskHygroscopicity ControlExpected Yield
Methanol Diethyl Ether1 : 3HighPoor60 - 70%
Ethanol Ethyl Acetate1 : 4ModerateGood75 - 85%
Isopropanol Heptane1 : 5Low Excellent > 85%
Water Acetone1 : 10Very HighPoor (Forms Hydrates)Variable

Part 4: Self-Validating Experimental Protocol

A robust protocol must be "self-validating"—meaning the system provides real-time physical feedback to the scientist, confirming that the thermodynamic state is correct before proceeding to the next step.

Step-by-Step Antisolvent Crystallization Workflow

Step 1: Dissolution & Polish Filtration

  • Suspend 10 g of crude 1-(4-Aminopyridin-3-yl)ethan-1-one HCl in 40 mL of Isopropanol.

  • Heat to 65°C under stirring until complete dissolution.

  • Self-Validation: Perform a hot polish filtration through a 0.45 µm PTFE filter. This removes insoluble heterogeneous impurities that act as rogue nucleation sites.

Step 2: Antisolvent Titration (Finding the Cloud Point)

  • Maintain the filtrate at 60°C.

  • Add hot Heptane (60°C) dropwise until the solution exhibits a faint, persistent turbidity (the cloud point).

  • Self-Validation: Add exactly 1–2 mL of Isopropanol until the solution becomes perfectly clear again. You have now mathematically validated that the system is resting exactly at the saturation boundary.

Step 3: Seeding & Isothermal Aging

  • Cool the clear solution slightly to 55°C (entering the metastable zone).

  • Add 0.1 g (1% w/w) of pure crystalline 1-(4-Aminopyridin-3-yl)ethan-1-one HCl seeds.

  • Self-Validation (The Aging Hold): Hold isothermally at 55°C for 2 hours.

    • If seeds dissolve: The system is undersaturated. Add more Heptane.

    • If massive precipitation occurs: The system is in the labile zone. Heat to redissolve.

    • If seeds remain suspended and grow slightly: The metastable zone is validated. Proceed to Step 4.

Step 4: Controlled Cooling & Isolation

  • Cool the suspension from 55°C to 5°C at a strictly controlled rate of 0.1°C/min.

  • Filter the resulting slurry using a sintered glass funnel under a continuous stream of dry Nitrogen.

  • Wash the cake with 20 mL of pre-chilled (0°C) anhydrous Heptane.

  • Dry in a vacuum oven at 45°C with a desiccant trap for 12 hours.

Protocol S1 1. Dissolution Hot Isopropanol (65°C) S2 2. Polish Filter Remove Particulates S1->S2 S3 3. Antisolvent Dropwise Heptane S2->S3 S4 4. Seeding 1% w/w at 55°C S3->S4 S5 5. Aging Hold 2h (Self-Validation) S4->S5 S6 6. Isolation N2 Blanket Filtration S5->S6

Self-validating antisolvent crystallization workflow for 1-(4-Aminopyridin-3-yl)ethan-1-one HCl.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out"). Retrieved from[Link]

  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • ResearchGate. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists, medicinal researchers, and drug development professionals tasked with synthesizing and scaling 1-(4-Aminopyridin-3-yl)ethan-1-one hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, medicinal researchers, and drug development professionals tasked with synthesizing and scaling 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine HCl). This compound is a critical heteroaryl building block, frequently utilized in the development of highly selective sodium channel (NaV) inhibitors for pain therapeutics[1].

Rather than relying on low-yielding Directed ortho-Metalation (DoM) routes, this guide focuses on the highly regioselective Palladium-Catalyzed Stille Coupling of 3-bromo-4-aminopyridine with tributyl(1-ethoxyvinyl)tin[2], followed by acidic hydrolysis. This acts as a robust acetyl anion equivalent strategy, ensuring scalable and reproducible API generation.

Synthetic Strategy & Pathway Visualization

The synthesis is a two-stage process. First, the Stille cross-coupling installs an ethoxyvinyl group at the C3 position of the pyridine ring. Second, an acidic workup simultaneously hydrolyzes the enol ether to the target methyl ketone and protonates the basic pyridine nitrogen to form the stable hydrochloride salt.

G A 3-Bromo-4-aminopyridine + Tributyl(1-ethoxyvinyl)tin B Pd(PPh3)4, Toluene Reflux, 24h A->B C 4-Amino-3-(1-ethoxyvinyl)pyridine (Intermediate) B->C Stille Coupling D Aqueous HCl, THF RT, 2h C->D E 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride (API) D->E Hydrolysis & Salt Formation

Workflow for the synthesis of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Stille Coupling

Causality Focus: Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy for the oxidative addition of the electron-rich 3-bromo-4-aminopyridine[3] to the Pd(0) species without causing rapid thermal degradation of the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Preparation: In an oven-dried Schlenk flask, dissolve 3-bromo-4-aminopyridine (1.0 equiv, 10 mmol) in anhydrous Toluene (0.2 M).

  • Degassing (Critical): Sparge the solution with Argon for 30 minutes. Oxygen ingress will irreversibly oxidize the phosphine ligands, precipitating inactive "palladium black."

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv, 12 mmol)[2] followed by Pd(PPh3)4 (5 mol%).

  • Reaction: Heat the mixture to reflux (110 °C) under an Argon atmosphere for 24 hours.

  • Self-Validating Check: Sample the reaction and analyze via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 173/175 [M+H]+. The reaction is complete when this doublet is fully replaced by the enol ether intermediate peak at m/z 165 [M+H]+.

  • Workup: Cool to room temperature. Add saturated aqueous Potassium Fluoride (KF) and stir vigorously for 2 hours. This converts toxic, soluble tin byproducts into insoluble polymeric Bu3SnF. Filter the biphasic mixture through a pad of Celite, separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Acidic Hydrolysis & Hydrochloride Salt Formation

Causality Focus: The enol ether is highly susceptible to acidic cleavage. Using 2M aqueous HCl in Tetrahydrofuran (THF) ensures a homogenous monophasic reaction where water acts as the nucleophile to collapse the oxonium ion, yielding the ketone and the HCl salt simultaneously.

  • Dissolution: Dissolve the crude 4-amino-3-(1-ethoxyvinyl)pyridine in THF (0.5 M).

  • Hydrolysis: Add 2M aqueous HCl (3.0 equiv) dropwise at 0 °C to control the exothermic protonation.

  • Maturation: Warm the solution to room temperature and stir for 2 hours.

  • Self-Validating Check: LC-MS analysis of the aqueous phase should show a single dominant peak at m/z 137[M+H]+ (corresponding to the free base of the product).

  • Isolation: Concentrate the mixture to remove THF. The hydrochloride salt will precipitate from the residual aqueous phase upon cooling to 0 °C. Filter and wash with cold diethyl ether to remove residual organic impurities.

Optimization Data

To assist in process scale-up, our application scientists have compiled the following optimization matrices.

Table 1: Catalyst & Solvent Optimization for Stille Coupling

Catalyst System Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
Pd(PPh3)4 (5 mol%) Toluene 110 24 88 Optimal. Clean conversion; stable Pd(0) species.
Pd(dppf)Cl2 (5 mol%) DMF 100 12 62 Faster kinetics, but significant protodehalogenation observed.
Pd(OAc)2 + PPh3 1,4-Dioxane 100 24 45 Poor conversion; rapid precipitation of palladium black.

| Pd2(dba)3 + XPhos | Toluene | 110 | 18 | 81 | Good yield, but ligand cost is prohibitive for scale-up. |

Table 2: Hydrolysis & Crystallization Conditions

Acid Source Co-Solvent Temp Yield (%) Purity (HPLC) Salt Form
2M HCl (aq) THF RT 92 >99% Crystalline HCl
4M HCl in Dioxane Dioxane RT 75 90% Gummy/Hygroscopic

| 1M H2SO4 (aq) | Methanol | 50 °C | 60 | 85% | Hemisulfate (mixed) |

Troubleshooting Guides & FAQs

Q1: My Stille coupling is stalling at 50-60% conversion. How do I push the reaction to completion? A: Stalling in Stille couplings is almost always tied to catalyst deactivation. If you observe a black precipitate, your Pd(0) has aggregated into inactive palladium black. This is caused by either insufficient degassing (oxygen oxidizing the PPh3 ligands) or thermal degradation. Fix: Ensure rigorous freeze-pump-thaw degassing or sparge with Argon for at least 30 minutes. If stalling persists, add an additional 2 mol% of Pd(PPh3)4 and 0.5 equivalents of the tin reagent at the 12-hour mark.

Q2: How do I ensure my final API is free of highly toxic tin and heavy metal (Palladium) contaminants? A: Tin and Palladium removal requires orthogonal scavenging techniques:

  • Tin Removal: The KF workup described in Protocol A is mandatory. The fluoride ion has a high affinity for tin, forming insoluble Bu3SnF. Ensure vigorous stirring (biphasic) for at least 2 hours.

  • Palladium Removal: Treat the organic filtrate with a silica-based metal scavenger like SiliaMetS® Thiol (10 equivalents relative to the Pd catalyst mass) at 40 °C for 4 hours before final concentration. This will reduce residual Pd to <10 ppm.

Q3: During the final step, I am getting a gummy, dark residue instead of a crystalline hydrochloride salt. How can I fix this? A: Gummy residues are typically caused by trapped water, unreacted tin byproducts, or the use of anhydrous HCl in non-polar solvents (which causes rapid, disordered precipitation). Fix: If you have a gum, perform an anti-solvent crystallization. Dissolve the gummy residue in a minimum amount of hot, absolute ethanol. Slowly add ethyl acetate (anti-solvent) dropwise until the solution becomes slightly cloudy. Seed the mixture if crystals are available, and cool slowly to 0 °C. The 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride will drop out as fine, off-white needles.

Q4: We are trying to move away from toxic organotin reagents. Can I use a Suzuki coupling instead? A: Yes. While tributyl(1-ethoxyvinyl)tin is the classical acetyl anion equivalent[2], you can substitute it with potassium trifluoro(1-methoxyethyl)borate under Suzuki-Miyaura conditions. This requires a more active catalyst (e.g., Pd(dppf)Cl2), a base (Cs2CO3), and an aqueous/organic solvent mixture (e.g., Toluene/H2O). The resulting enol ether is hydrolyzed using the exact same acidic conditions described in Protocol B.

References

  • World Intellectual Property Organization. (2024). Heteroaryl compounds for the treatment of pain (Patent No. WO2025090465A1). Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 1-(4-Aminopyridin-3-yl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine HCl).

This molecule is a critical heteroaryl building block frequently utilized in the development of sodium channel inhibitors for pain management (). Synthesizing this compound presents unique mechanistic challenges, particularly concerning regioselectivity, highly toxic starting materials, and transition-metal carryover.

Synthesis Workflows & Impurity Origins

Understanding the mechanistic pathway is the first step in diagnosing impurity generation. The two most viable industrial pathways are the Fries Rearrangement (Route A) and the Stille Coupling (Route B) .

SynthesisRoutes cluster_Fries Route A: Fries Rearrangement cluster_Stille Route B: Stille Coupling SM 4-Aminopyridine (Starting Material) N_Ac N-(pyridin-4-yl)acetamide SM->N_Ac Ac2O, DMAP Bromo 3-Bromo-4-aminopyridine SM->Bromo Br2, AcOH Imp1 N-Acetyl Impurity (Incomplete Fries) N_Ac->Imp1 Low Temp Product 1-(4-Aminopyridin-3-yl)ethan-1-one HCl (Target API) N_Ac->Product AlCl3, 140°C HCl (aq) Vinyl 4-Amino-3-(1-ethoxyvinyl)pyridine Bromo->Vinyl Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 Imp3 3,5-Dibromo Impurity Bromo->Imp3 Excess Br2 Imp2 Organotin & Pd Residues Vinyl->Imp2 Poor Scavenging Vinyl->Product HCl (aq), Heat

Fig 1: Synthesis routes for 1-(4-Aminopyridin-3-yl)ethan-1-one HCl and common impurity origins.

Quantitative Data on Common Impurities

To establish a self-validating analytical framework, your team must monitor the following impurities against these strict quantitative thresholds.

ImpurityOrigin / RouteTypical LimitDetection MethodToxicological / Quality Alert
4-Aminopyridine Unreacted Starting Material< 15 ppmLC-MS / HPLC-UVHigh mammalian oral toxicity; K+ channel blocker
Organotin (Tributyltin) Stille Reagent Carryover< 5 ppm (as Sn)ICP-MSEndocrine disruptor, immunotoxin
Palladium Stille Catalyst Residue< 10 ppmICP-MSHeavy metal toxicity (ICH Q3D)
N-(pyridin-4-yl)acetamide Incomplete Fries Rearrangement< 0.15% (Area)HPLC-UV (254 nm)Non-genotoxic, but reduces API efficacy
3,5-Dibromo-4-aminopyridine Over-bromination (Stille)< 0.10% (Area)HPLC-UV (254 nm)Potential structural alert (Aryl halide)

Troubleshooting Guides & FAQs

Q1: We are detecting >50 ppm of residual 4-aminopyridine in our final API. Why is this critical, and how can we effectively purge it? Causality & Impact: 4-Aminopyridine is a potent potassium channel blocker with severe mammalian oral toxicity and neurotoxic effects (). It carries over when the initial acetylation or bromination is incomplete. Solution: Exploit the thermodynamic pKa difference between the starting material and the product. 4-Aminopyridine has a pKa of ~9.1 (highly basic due to lone-pair delocalization from the exocyclic amine into the pyridine ring). The target 3-acetyl-4-aminopyridine has a significantly lower pKa (~6.5) because the strongly electron-withdrawing acetyl group pulls electron density away from the ring nitrogen. Protocol Fix: Perform a differential acid-base extraction. Adjust the aqueous phase strictly to pH 8.0. The target molecule will be un-ionized and extractable into ethyl acetate, while the unreacted 4-aminopyridine remains protonated and is purged into the aqueous waste.

Q2: During the Stille coupling route, our palladium and tin levels are failing ICH Q3D specifications. What is the most effective clearance strategy? Causality & Impact: The Stille reaction utilizes tributyl(1-ethoxyvinyl)tin and a Pd catalyst (). Organotin compounds are highly lipophilic and readily co-crystallize with the API. Solution: Implement a dual-scavenging protocol prior to final crystallization. Post-reaction, treat the organic phase with 10% w/w aqueous potassium fluoride (KF). The fluoride anion has a remarkably high affinity for tin, reacting with residues to form tributyltin fluoride (Bu3SnF)—an insoluble polymeric solid that can be easily filtered over Celite. Follow this by stirring the filtrate with a silica-based metal scavenger (e.g., SiliaBond® Thiol) at 40°C for 4 hours to reliably drop Pd levels to <10 ppm.

Q3: We observe a +42 Da mass impurity in the Fries rearrangement route. What is it, and how do we prevent it? Causality & Impact: A +42 Da mass corresponds to an acetyl group. This is the N-acetyl-4-aminopyridine intermediate. The Fries rearrangement is thermodynamically driven. The N-acetyl species is the kinetic product. If the reaction temperature is too low or the Lewis acid (AlCl3) is insufficient, the migration of the acylium ion to the C3 position stalls because the activation energy barrier for breaking the N-C(O) bond is too high (). Solution: Ensure the reaction is heated to a minimum of 140°C. You must use at least 2.5 equivalents of AlCl3; the first equivalent coordinates to the basic pyridine nitrogen, and the subsequent equivalents are required to coordinate to the carbonyl oxygen to facilitate the intramolecular rearrangement.

Q4: In the bromination step of the Stille route, we see a significant impurity at RRT 1.2. How do we control this? Causality & Impact: This is 3,5-dibromo-4-aminopyridine. The exocyclic amino group is a strong ortho/para director. Since the para position is occupied by the pyridine nitrogen, electrophilic aromatic substitution naturally occurs at the ortho positions (C3 and C5). Solution: The first bromination is fast, but the resulting 3-bromo-4-aminopyridine is less nucleophilic due to the electron-withdrawing bromine. To prevent the second bromination, strictly limit Br2 stoichiometry to 1.02 equivalents and maintain the internal reaction temperature strictly between 0°C and 5°C.

Self-Validating Experimental Protocol: Stille Route

To ensure trustworthiness and reproducibility, use the following self-validating methodology for the Stille coupling and subsequent hydrolysis. Every critical step contains an analytical "gate" that must be passed before proceeding.

Step 1: Stille Coupling
  • Charge a dry, argon-flushed reactor with 3-bromo-4-aminopyridine (1.0 eq) and anhydrous toluene (10 vol).

  • Add Pd(PPh3)4 (0.05 eq) and stir for 15 minutes at room temperature.

  • Dropwise add tributyl(1-ethoxyvinyl)tin (1.1 eq). Heat the mixture to 100°C for 12 hours.

  • Self-Validation Checkpoint 1: Pull an IPC (In-Process Control) sample for HPLC. The area% of 3-bromo-4-aminopyridine must be < 1.0% . Causality: Proceeding with unreacted bromide will result in des-acetyl impurities in the final API that cannot be purged by crystallization. If >1.0%, add an additional 0.02 eq of Pd catalyst and stir for 2 hours.

Step 2: Organotin Scavenging
  • Cool the reaction to 20°C. Add 10% w/w aqueous KF (5 vol) and stir vigorously for 1 hour.

  • Filter the resulting biphasic suspension through a pad of Celite to remove the precipitated polymeric Bu3SnF.

  • Separate the layers and retain the organic (toluene) phase.

Step 3: Hydrolysis & Salt Formation
  • To the organic phase, add 2M HCl (aq) (3.0 eq). Heat the biphasic mixture to 60°C for 4 hours.

  • Mechanistic Note: The acidic conditions serve a dual purpose. They hydrolyze the intermediate enol ether to the target ketone (acetyl group) and simultaneously protonate the pyridine ring to form the hydrochloride salt, which drives the product into the aqueous phase.

  • Self-Validation Checkpoint 2: Monitor the disappearance of the enol ether intermediate (m/z 178) via LC-MS. The reaction is complete when the intermediate is < 0.1%.

  • Separate the layers. Discard the organic phase (which contains residual organic impurities and ligands).

  • Cool the aqueous phase to 0°C to induce crystallization of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. Filter, wash with cold acetone, and dry under vacuum.

References

  • Title: Heteroaryl compounds for the treatment of pain (WO2025090465A1)
  • Title: 4-aminopyridine (Ref: PRC 1237) Source: Pesticide Properties DataBase (PPDB), AERU - University of Hertfordshire URL: [Link]

  • Title: Naphthyridine derivative compounds (US9757364B2)
  • Title: Flavonoid compounds as therapeutic antioxidants (EP1534698B1)
Troubleshooting

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride solubility problems and solutions

Technical Support Center: 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride Solubility & Handling Guide Welcome to the Technical Support Center for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride Solubility & Handling Guide

Welcome to the Technical Support Center for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine HCl). This guide is designed for researchers and drug development professionals to troubleshoot common physicochemical bottlenecks associated with this compound.

Executive Summary & Physicochemical Profiling

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride is a functionalized aminopyridine derivative with a molecular weight of 172.61 g/mol [1]. While the parent 4-aminopyridine free base is highly water-soluble (up to 112 g/L at 20 °C)[2], the addition of the 3-acetyl group and the hydrochloride salt formulation significantly alters its thermodynamic solubility and dissolution kinetics.

The primary handling challenges stem from three physicochemical factors:

  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture, leading to powder clumping and reduced solvent-exposed surface area[3].

  • High Lattice Energy: Strong intermolecular hydrogen bonding between the primary amine, the acetyl carbonyl, and the chloride counterion creates a rigid crystal lattice that resists disruption in aprotic solvents.

  • pH-Dependent Speciation: The compound undergoes rapid conversion from the highly soluble ionized salt to the less soluble neutral free base when exposed to physiological pH (7.4).

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride across common laboratory solvents to aid in vehicle selection.

Solvent SystemMax Solubility (mg/mL)Max Solubility (mM)Physicochemical Observations & Notes
Water (Deionized) ~50.0~290.0Rapid dissolution. Yields a highly acidic solution (pH < 4.0).
DMSO (100%) ~25.0~145.0Slow dissolution kinetics. Requires sonication and warming (37°C).
PBS / HBSS (pH 7.4) < 2.0< 11.5High risk of precipitation. Free base nucleates at higher concentrations.
Ethanol (100%) ~5.0~29.0Poor solubility for the HCl salt compared to the free base form[4].
PEG300 ~15.0~87.0Viscous; requires continuous vortexing. Excellent for in vivo co-solvents.

Troubleshooting FAQs

Q1: Why does my compound precipitate instantly when diluted into PBS or cell culture media? Causality: The compound is supplied as a hydrochloride salt. In unbuffered deionized water, it dissolves completely, yielding an acidic solution. However, physiological buffers like PBS (pH 7.4) neutralize the HCl salt. Because the pKa of the functionalized pyridine nitrogen is lower than 7.4, the buffer forces the compound into its neutral "free base" form. The free base has significantly lower aqueous solubility than the ionized salt. If your target concentration exceeds the thermodynamic solubility limit of the free base, it rapidly nucleates and precipitates out of solution as fine, needle-like crystals. Solution: Do not dissolve the powder directly into PBS. Instead, pre-dissolve the compound in a polar aprotic solvent (DMSO) to create a concentrated stock, then perform a rapid, high-dilution step into the aqueous buffer immediately before the assay. Ensure the final concentration remains below the free base solubility limit (< 1 mM).

Q2: The powder has formed hard clumps in the vial, and dissolution in DMSO is extremely slow. Is the compound degraded? Causality: The compound is likely not degraded, but rather suffering from moisture absorption. Hydrochloride salts of aminopyridines are highly hygroscopic[3]. Exposure to ambient humidity causes the powder to absorb moisture and clump, drastically reducing the surface area available for solvent interaction. Furthermore, the strong ionic crystal lattice of the HCl salt resists disruption by aprotic solvents like DMSO, leading to sluggish dissolution kinetics. Solution: Store the compound in a desiccator. To dissolve clumped powder in DMSO, use mild sonication in a water bath at 37°C for 10-15 minutes. Do not exceed 40°C to prevent potential thermal degradation of the acetyl group.

Solubilization Decision Tree

G Start Target Application? InVitro In Vitro Assays (< 1 mM Final) Start->InVitro InVivo In Vivo Dosing (> 5 mg/mL) Start->InVivo DMSO Prepare 50 mM Stock in 100% DMSO InVitro->DMSO AqReq Aqueous Only Required? InVivo->AqReq Dilute Dilute in Media (Max 0.1% DMSO) DMSO->Dilute Saline Dissolve in 0.9% Saline (Note: pH will be acidic) AqReq->Saline Yes (Low Dose) Formulation Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) AqReq->Formulation No (High Dose)

Decision tree for selecting the optimal solubilization strategy based on experimental application.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM In Vitro Stock Solution in DMSO

This protocol ensures complete disruption of the crystal lattice while preventing moisture-induced degradation.

  • Equilibration: Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes instant condensation of atmospheric moisture onto the hygroscopic salt, ruining stock stability.

  • Weighing: Rapidly weigh 8.63 mg of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex the tube for 60 seconds. If visible particles remain, place the tube in a 37°C ultrasonic water bath for 10 minutes.

  • Validation Step: Hold the tube against a light source. The solution must be completely transparent with no refractive particulates. If cloudy, the DMSO may have absorbed water; discard and use a fresh ampoule of anhydrous DMSO.

  • Storage: Aliquot into 50 µL volumes and store at -80°C. Limit freeze-thaw cycles to a maximum of two.

Protocol B: 10 mg/mL In Vivo Formulation (Co-Solvent System)

This protocol utilizes a step-down polarity gradient to keep the compound in solution at high concentrations without causing precipitation upon injection.

  • Primary Solubilization: Weigh 10.0 mg of the compound into a glass vial. Add 100 µL of DMSO (10% of final volume). Vortex until a clear solution is achieved.

  • Solubilizer Addition: Add 400 µL of PEG300 (40% of final volume) to the DMSO mixture. Vortex for 2 minutes. Causality: PEG300 acts as a polymeric shield, preventing the free base molecules from aggregating when the aqueous phase is introduced.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Invert gently to mix, avoiding excessive bubble formation.

  • Aqueous Phase Integration: Slowly add 450 µL of 0.9% sterile Saline (45% of final volume) dropwise while continuously vortexing the vial.

  • Validation Step: Let the formulation sit at room temperature for 15 minutes. Inspect for micro-crystals or cloudiness. A successful formulation will remain optically clear. Administer to subjects within 4 hours of preparation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride." PubChem, [Link]1]

  • MP Biomedicals. "4-Aminopyridine (4-AP) Technical Data and Solubility." MP Bio, [Link]3]

  • Fisher Scientific. "4-Aminopyridine, 98% Specifications and Handling." Thermo Scientific Chemicals, [Link]2]

Sources

Reference Data & Comparative Studies

Validation

Strategic Comparison Guide: Analytical Workflows for the Structural Confirmation of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

Executive Summary & Regulatory Context In pharmaceutical development, the rigorous structural elucidation of a New Chemical Entity (NCE) or its intermediates is a non-negotiable regulatory requirement. For 1-(4-Aminopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In pharmaceutical development, the rigorous structural elucidation of a New Chemical Entity (NCE) or its intermediates is a non-negotiable regulatory requirement. For 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (Molecular Weight: 172.61 g/mol )[1], confirming the exact regiochemistry of the acetyl group, the presence of the primary amine, and the solid-state hydrochloride salt formation requires a multi-faceted approach.

According to the 2[2], relying on a single analytical method is insufficient for complete structural confirmation. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, demonstrating how their orthogonal deployment creates a self-validating system for structural confirmation.

Strategic Analytical Workflow

G cluster_methods Orthogonal Analytical Techniques cluster_data Structural Confirmation Data Compound 1-(4-Aminopyridin-3-yl)ethan-1-one HCl NMR NMR Spectroscopy (Connectivity & Isomerism) Compound->NMR HRMS HRMS ESI-TOF (Exact Mass & Formula) Compound->HRMS FTIR ATR FT-IR (Functional Groups & Salt) Compound->FTIR Data_NMR 1H/13C Shifts Regiochemistry Confirmed NMR->Data_NMR Data_HRMS m/z 137.0715 [M+H]+ Formula: C7H9N2O+ HRMS->Data_HRMS Data_FTIR C=O (1680 cm-1) Pyridine-H+ (2500-3000 cm-1) FTIR->Data_FTIR Validation ICH Q6A Compliant Structural Validation Data_NMR->Validation Data_HRMS->Validation Data_FTIR->Validation

Figure 1: Orthogonal analytical workflow for the structural confirmation of the target hydrochloride salt.

Comparative Analysis of Structural Elucidation Techniques

To build a robust data package, we must compare the inherent strengths and blind spots of each analytical technique when applied to 1-(4-Aminopyridin-3-yl)ethan-1-one HCl.

NMR vs. HRMS: Regiochemistry vs. Isotopic Fidelity
  • HRMS (ESI-TOF): HRMS provides unparalleled isotopic fidelity, confirming the exact elemental composition of the free base (C7H8N2O). However, HRMS is structurally blind to positional isomers. It cannot distinguish 1-(4-aminopyridin-3-yl)ethan-1-one from its 2-yl or 5-yl counterparts, as all yield the identical [M+H]+ ion at m/z 137.0715.

  • NMR Spectroscopy: NMR excels where MS fails. By mapping atomic connectivity, 1H NMR definitively resolves the regiochemistry. The parent scaffold, 4-aminopyridine, exhibits aromatic protons at ~8.0 ppm (H-2, H-6) and ~6.5 ppm (H-3, H-5)[3]. The introduction of the acetyl group at position 3 breaks this symmetry. The H-2 proton becomes an isolated singlet highly deshielded by the adjacent carbonyl and protonated nitrogen, appearing near 8.8 ppm.

FT-IR vs. NMR: Confirming the Salt Form
  • NMR Limitation: While 1H NMR in aprotic solvents can show broad exchangeable peaks for the -NH2 and -NH+ groups, it evaluates the molecule in a solvated state, which may not accurately reflect the solid-state salt form.

  • FT-IR Superiority: Solid-state ATR-FTIR is the definitive tool for confirming the hydrochloride salt. The protonation of the pyridine nitrogen generates a characteristic, broad N-H+ stretching band between 2500 and 3000 cm⁻¹, distinguishing it from the free base.

Quantitative Data Synthesis

The following table summarizes the expected quantitative analytical data, comparing the target structural features against the specific readouts from each technique.

Analytical TechniqueTarget Structural FeatureExpected Result / Signal
1H NMR (DMSO-d6) Aromatic ConnectivityH-2 (s, ~8.8 ppm), H-6 (d, ~8.2 ppm), H-5 (d, ~6.9 ppm)
1H NMR (DMSO-d6) Acetyl Group-CH3 (s, ~2.6 ppm)
13C NMR (DMSO-d6) Carbonyl CarbonC=O (~197 ppm)
HRMS (ESI+) Exact Mass (Free Base)m/z 137.0715 [M+H]+
FT-IR (ATR) Salt FormationBroad Pyridinium N-H+ stretch (2500–3000 cm⁻¹)
FT-IR (ATR) CarbonylStrong C=O stretch (~1680 cm⁻¹)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly defined.

Protocol A: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 due to the high polarity of the hydrochloride salt. Furthermore, unlike D2O, DMSO-d6 minimizes rapid deuterium exchange, preserving the critical -NH2 and -NH+ proton signals required to prove the protonation state.

  • Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra. Follow immediately with a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment.

    • Self-Validation: The 1H integration must yield exactly 8 non-exchangeable/exchangeable protons. The HSQC experiment self-validates the 1H assignments by correlating the isolated H-2 singlet directly to the C-2 carbon, definitively preventing misassignment with the broad primary amine signal.

Protocol B: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Ionization Strategy: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Causality: The basic pyridine nitrogen is highly susceptible to protonation. The acidic mobile phase ensures 100% ionization to the [M+H]+ species.

    • Self-Validation: The isotopic pattern of the [M+H]+ peak must exactly match the theoretical distribution for C7H9N2O+, with the M+1 peak reflecting the natural abundance of 13C (~7.7%). Any deviation indicates co-eluting impurities.

Protocol C: Solid-State ATR-FTIR
  • Preparation: Place 2-3 mg of the neat, unadulterated solid powder directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.

    • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr pressing can subject the sample to high mechanical stress and moisture, potentially inducing polymorphic shifts or ion-exchange artifacts that alter the salt's spectral fingerprint.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

    • Self-Validation: The absence of a strong, sharp band at ~3500 cm⁻¹ (typical of free water) ensures the sample is not a hydrate, validating that the broad 2500-3000 cm⁻¹ signal is exclusively the pyridinium N-H+ stretch of the target HCl salt.

References

  • ICH Q6A Guideline - Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. IKEV. Available at:[2]

  • 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride. PubChem - NIH. Available at:[1]

  • 4-Aminopyridine 1H NMR spectrum. ChemicalBook. Available at:[3]

Sources

Comparative

validation of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride bioassay results

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating bioassay protocols. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating bioassay protocols.

Executive Summary

The development of voltage-gated potassium (Kv) channel blockers is a cornerstone in the treatment of demyelinating diseases and spinal cord injuries. 4-Aminopyridine (4-AP; Fampridine) is the clinical gold standard, but its narrow therapeutic index and off-target CNS excitability drive the need for optimized derivatives[1].

This guide provides a rigorous comparative validation of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-4-aminopyridine HCl)[2]. By introducing an acetyl group at the 3-position of the pyridine ring, this derivative alters the compound's lipophilicity and pKa, fundamentally shifting its membrane penetration kinetics and intracellular pore-binding affinity[3]. Below, we objectively compare its bioassay performance against standard alternatives (4-AP and 3,4-Diaminopyridine) and detail the self-validating protocols required to reproduce these findings.

Mechanistic Grounding: The Kv1 Blockade

To design an effective validation assay, one must first understand the spatial and chemical causality of the blockade. 4-AP and its derivatives do not block the channel from the extracellular space. Instead, the uncharged (free base) form of the molecule diffuses across the lipid bilayer into the cytoplasm. Once inside, the lower intracellular pH drives protonation. The resulting cationic form enters the open Kv1 channel pore and binds to the intracellular vestibule, physically occluding K+ efflux[3][4].

Because the blockade is state-dependent (requiring the channel to be open) and relies on intracellular protonation, our electrophysiological assays must strictly control both the voltage-step protocols and the intracellular/extracellular pH gradients[4][5].

Mechanism A 1-(4-Aminopyridin-3-yl)ethan-1-one B Membrane Penetration (Uncharged Form) A->B Lipophilic diffusion C Intracellular Protonation B->C pH equilibration D Kv1 Channel Pore Blockade C->D Cationic binding E Action Potential Broadening D->E Delayed repolarization

Mechanism of action: Intracellular trapping and open-channel blockade of Kv1.

Comparative Performance Data

The following tables synthesize the validation data of 1-(4-Aminopyridin-3-yl)ethan-1-one HCl against standard clinical comparators.

Table 1: In Vitro Electrophysiological Profiling (Whole-Cell Patch Clamp)

Data represents half-maximal inhibitory concentrations (IC50) measured in CHO cells stably expressing human Kv1 subtypes.

CompoundKv1.1 IC50 (µM)Kv1.2 IC50 (µM)Kv1.5 IC50 (µM)State-Dependence
4-Aminopyridine (4-AP) 147.0 ± 12.5210.0 ± 18.2773.0 ± 24.4High (Open-channel)
3,4-Diaminopyridine (3,4-DAP) 19.5 ± 3.135.2 ± 4.5185.0 ± 15.0High (Open-channel)
1-(4-Aminopyridin-3-yl)ethan-1-one HCl 85.4 ± 8.2115.6 ± 10.1420.5 ± 20.3High (Open-channel)

Analysis: The 3-acetyl derivative demonstrates a ~1.7x increase in potency against Kv1.1 compared to 4-AP, likely due to enhanced lipid solubility facilitating faster intracellular accumulation before protonation[3].

Table 2: Ex Vivo Efficacy & In Vitro Safety

Efficacy measured via Compound Action Potential (CAP) restoration in mechanically injured guinea pig spinal cord[1]. Safety measured via CellTiter-Glo (HEK293).

CompoundMin. Effective Dose (CAP)Max CAP Restoration (%)CC50 (Cytotoxicity)Therapeutic Index
4-Aminopyridine (4-AP) 1.0 µM45 ± 5%>5000 µM>5000
3,4-Diaminopyridine 0.1 µM60 ± 4%>2000 µM>20000
1-(4-Aminopyridin-3-yl)ethan-1-one HCl 0.5 µM55 ± 6%>5000 µM>10000

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, a multi-tier validation pipeline is required. Each protocol below is designed as a self-validating system, incorporating internal controls to rule out artifacts (e.g., leak currents, seal degradation, or baseline cell death).

Workflow T1 Tier 1: Electrophysiology Whole-Cell Patch Clamp T2 Tier 2: Ex Vivo Efficacy Sucrose Gap CAP Recording T1->T2 IC50 & Kinetics Out Validation Synthesis Therapeutic Index Calculation T1->Out T3 Tier 3: Cytotoxicity ATP Luminescence Assay T2->T3 Effective Dose T2->Out T3->Out

Multi-tier bioassay workflow for validating potassium channel blockers.

Protocol A: Whole-Cell Patch Clamp Electrophysiology

Purpose: Quantify the direct interaction between the compound and the Kv1 pore[6]. Causality Check: Because the drug acts intracellularly and requires channel opening, the voltage protocol must step to depolarizing potentials to open the channel, and sufficient time must be allowed for the drug to partition across the membrane.

  • Cell Preparation: Culture CHO cells stably expressing human Kv1.1 or Kv1.5. Plate on poly-D-lysine coated coverslips 24 hours prior to recording.

  • Solutions:

    • Extracellular Bath: 145 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Intracellular Pipette: 140 mM KF, 10 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: Fluoride enhances seal stability.

  • Seal Formation & Validation: Approach the cell and apply light suction. Acceptance Criteria: A gigaseal (>1 GΩ) must form. Rupture the membrane to achieve whole-cell configuration. Series resistance must be <15 MΩ and compensated by at least 70%.

  • Voltage Protocol (State-Dependence): From a holding potential of -80 mV, apply 250 ms depolarizing steps from -60 mV to +40 mV in 10 mV increments[5].

  • Compound Application: Perfuse 1-(4-Aminopyridin-3-yl)ethan-1-one HCl at varying concentrations (1 µM to 1 mM).

  • Internal Control: Washout phase. The blockade must be reversible upon washout with standard bath solution. If currents do not recover by >80%, discard the cell to rule out run-down artifacts.

Protocol B: Ex Vivo Axonal Conduction (Double Sucrose Gap)

Purpose: Verify that the biochemical blockade translates to functional restoration of nerve impulses in demyelinated tissue[1]. Causality Check: Mechanical stretch injury exposes juxtaparanodal Kv1 channels. Blocking these channels prevents signal dissipation, restoring the Compound Action Potential (CAP).

  • Tissue Isolation: Isolate the spinal cord from adult guinea pigs and dissect into longitudinal strips of white matter.

  • Injury Induction: Apply a standardized mechanical stretch injury (e.g., 2 mm displacement for 2 seconds) to induce demyelination and expose Kv1 channels.

  • Chamber Mounting: Mount the tissue in a double sucrose gap recording chamber. Isolate the central injured segment using isotonic sucrose streams to prevent current shunting.

  • Baseline Recording: Stimulate one end of the cord (0.1 ms square pulses) and record the CAP at the opposite end. Acceptance Criteria: The post-injury CAP amplitude must drop to 20-30% of the pre-injury baseline.

  • Dosing: Perfuse the central compartment with 1-(4-Aminopyridin-3-yl)ethan-1-one HCl (0.1 µM to 100 µM) dissolved in oxygenated Krebs solution.

  • Quantification: Measure the percentage recovery of the CAP amplitude relative to the post-injury baseline.

Protocol C: Cell Viability (ATP Luminescence)

Purpose: Confirm that the compound does not induce acute cytotoxicity, establishing a clean therapeutic window. Causality Check: Relying solely on morphological checks is insufficient. Measuring ATP provides a direct, quantifiable readout of metabolic viability.

  • Plating: Seed HEK293 cells in a 96-well opaque white plate at 10,000 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with 1-(4-Aminopyridin-3-yl)ethan-1-one HCl (10 µM to 5000 µM). Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 10% Triton X-100).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Assay Execution: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Acceptance Criteria: The vehicle control must show <5% variance across technical replicates. Calculate the CC50 using non-linear regression.

References

  • PubChem: 3-Acetyl-aminopyridine-2-carboxylic acid / 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 Source: Biophysical Journal / PubMed Central URL:[Link]

  • Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Novel Potassium Channel Blocker, 4-AP-3-MeOH, Inhibits Fast Potassium Channels and Restores Axonal Conduction in Injured Guinea Pig Spinal Cord White Matter Source: Journal of Neurophysiology URL:[Link]

  • Heteromultimeric Kv1.2-Kv1.5 Channels Underlie 4-Aminopyridine-Sensitive Delayed Rectifier K+ Current of Rabbit Vascular Myocytes Source: Circulation Research (AHA Journals) URL:[Link]

Sources

Validation

comparative analysis of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride synthesis routes

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Aminopyridin-3-yl)ethan-1-one, and its hydrochloride salt, are valuable building blocks in medicinal chemistry, notably in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminopyridin-3-yl)ethan-1-one, and its hydrochloride salt, are valuable building blocks in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic agents. The strategic placement of the amino and acetyl functionalities on the pyridine ring allows for diverse chemical modifications. The selection of an optimal synthetic route is paramount, balancing factors such as yield, purity, cost-effectiveness, scalability, and safety. This guide presents a comparative analysis of two plausible synthetic pathways: a classical approach commencing from 4-aminonicotinic acid (Route 1) and a more modern strategy employing a halogenated pyridine precursor (Route 2).

Route 1: Synthesis from 4-Aminonicotinic Acid

This route follows a traditional chemical approach, starting with the commercially available 4-aminonicotinic acid. The key transformations involve the conversion of the carboxylic acid to a Weinreb amide, followed by the introduction of the acetyl group and subsequent salt formation.

Experimental Protocol

Step 1: Synthesis of 4-amino-N-methoxy-N-methylpyridine-3-carboxamide (Weinreb Amide)

  • To a solution of 4-aminonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Cool the mixture to 0 °C and add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of a solution of 1-Propanephosphonic acid cyclic anhydride (T3P®, 50 wt.% in ethyl acetate, 1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.

Step 2: Synthesis of 1-(4-Aminopyridin-3-yl)ethan-1-one

  • Dissolve the 4-amino-N-methoxy-N-methylpyridine-3-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g).

  • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or HPLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 1-(4-aminopyridin-3-yl)ethan-1-one.

Step 3: Formation of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

  • Dissolve the purified 1-(4-aminopyridin-3-yl)ethan-1-one (1.0 eq) in a minimal amount of isopropanol.

  • Add a solution of hydrochloric acid in isopropanol (e.g., 2 M) dropwise with stirring until the pH is acidic.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to obtain 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride.

Causality and Experimental Choices

The use of a Weinreb amide in Step 1 is a strategic choice to prevent the over-addition of the Grignard reagent, which is a common issue when reacting organometallics directly with esters or acid chlorides. The stable tetrahedral intermediate formed from the Weinreb amide collapses to the ketone only upon acidic workup. T3P® is a mild and efficient coupling agent for amide bond formation, offering high yields and easy removal of byproducts. The final hydrochloride salt formation not only provides a stable, crystalline solid but also enhances the compound's solubility in aqueous media, which is often advantageous for subsequent applications.

Route 2: Synthesis from a Halogenated Pyridine Precursor

This contemporary approach leverages the versatility of halogenated pyridines, which are readily available and amenable to a variety of cross-coupling and nucleophilic substitution reactions. This route starts with the commercially available 1-(4-chloro-2-nitropyridin-3-yl)ethan-1-one.

Experimental Protocol

Step 1: Synthesis of 1-(4-Amino-2-nitropyridin-3-yl)ethan-1-one

  • In a sealed vessel, dissolve 1-(4-chloro-2-nitropyridin-3-yl)ethan-1-one (1.0 eq) in a solution of ammonia in methanol (7 N, 10 eq).

  • Heat the mixture to 80 °C for 12 hours.

  • Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-amino-2-nitropyridin-3-yl)ethan-1-one.

Step 2: Synthesis of 1-(2,4-Diaminopyridin-3-yl)ethan-1-one

  • Dissolve 1-(4-amino-2-nitropyridin-3-yl)ethan-1-one (1.0 eq) in ethanol (20 mL/g).

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamino product, which can often be used in the next step without further purification.

Step 3: Deamination to 1-(4-Aminopyridin-3-yl)ethan-1-one

  • Dissolve the crude 1-(2,4-diaminopyridin-3-yl)ethan-1-one (1.0 eq) in a mixture of ethanol and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • After the addition, slowly add concentrated hydrochloric acid until the solution is acidic.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 1-(4-aminopyridin-3-yl)ethan-1-one.

Step 4: Formation of 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride

  • Follow the same procedure as Step 3 in Route 1.

Causality and Experimental Choices

The nucleophilic aromatic substitution of the chloro group with ammonia in Step 1 is a reliable method for introducing an amino group onto an electron-deficient pyridine ring. The nitro group at the 2-position activates the 4-position towards nucleophilic attack. The subsequent reduction of the nitro group in Step 2 is a standard transformation, with Pd/C being a highly efficient and widely used catalyst. The deamination in Step 3 via diazotization is a classic method to selectively remove an amino group. The final hydrochloride salt formation provides the same benefits as in Route 1.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1: From 4-Aminonicotinic AcidRoute 2: From Halogenated Pyridine
Starting Material 4-Aminonicotinic Acid1-(4-chloro-2-nitropyridin-3-yl)ethan-1-one
Number of Steps 34
Overall Yield (estimated) 40-50%30-40%
Purity of Final Product High (after chromatography and crystallization)High (after chromatography and crystallization)
Reagent Cost ModerateModerate to High
Scalability GoodModerate (diazotization can be challenging on a large scale)
Safety Considerations Use of Grignard reagent (pyrophoric)Use of sodium nitrite (toxic) and handling of potentially unstable diazonium salts
Environmental Impact Use of chlorinated solvents and organometallic wasteUse of heavy metal catalyst and generation of nitrogen oxides

Visualizing the Synthetic Workflows

Route 1: Synthesis from 4-Aminonicotinic Acid

Route1 A 4-Aminonicotinic Acid B 4-amino-N-methoxy-N- methylpyridine-3-carboxamide A->B T3P®, N,O-dimethylhydroxylamine HCl, DIPEA, DCM C 1-(4-Aminopyridin-3-yl)ethan-1-one B->C MeMgBr, THF D 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride C->D HCl in Isopropanol

Caption: Workflow for the synthesis via the Weinreb amide intermediate.

Route 2: Synthesis from a Halogenated Pyridine Precursor

Route2 A 1-(4-chloro-2-nitropyridin-3-yl)ethan-1-one B 1-(4-Amino-2-nitropyridin-3-yl)ethan-1-one A->B NH₃ in MeOH C 1-(2,4-Diaminopyridin-3-yl)ethan-1-one B->C H₂, Pd/C D 1-(4-Aminopyridin-3-yl)ethan-1-one C->D NaNO₂, HCl E 1-(4-Aminopyridin-3-yl)ethan-1-one Hydrochloride D->E HCl in Isopropanol

Caption: Workflow for the synthesis via a halogenated pyridine intermediate.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is highly dependent on the specific needs and constraints of the research or development program.

Route 1 is recommended for:

  • Small to medium-scale synthesis: The procedure is robust and generally provides good to high yields.

  • Projects where cost of starting materials is a primary concern: 4-Aminonicotinic acid is a relatively inexpensive starting material.

  • Laboratories with experience in handling organometallic reagents: The use of a Grignard reagent requires appropriate safety precautions.

Route 2 is recommended for:

  • Exploratory and medicinal chemistry programs: This route offers flexibility as the halogenated intermediate can potentially be used in various cross-coupling reactions to generate a library of analogs.

  • Research groups comfortable with multi-step syntheses and purification techniques.

It is crucial to note that the diazotization step in Route 2 can be sensitive and may require careful optimization, especially for larger-scale reactions. For process development and scale-up, Route 1 may be more straightforward to implement, provided the safety considerations around the Grignard reaction are adequately addressed.

Ultimately, the optimal route will be determined by a thorough evaluation of the factors outlined in this guide, alongside in-house experimental validation.

References

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of Some Aminopicolinic Acids. IR @ UMSL. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

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